molecular formula C6H10ClN3 B2428020 4-Ethylpyrimidin-2-amine hydrochloride CAS No. 1193-85-7; 1332529-57-3

4-Ethylpyrimidin-2-amine hydrochloride

Cat. No.: B2428020
CAS No.: 1193-85-7; 1332529-57-3
M. Wt: 159.62
InChI Key: YPODSAFERGWGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylpyrimidin-2-amine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research, belonging to the class of substituted pyrimidines. Pyrimidine rings are a fundamental structural motif found in a wide range of bioactive molecules and are pivotal in the development of novel therapeutic agents . While the specific biological data for this compound requires further experimental characterization, analogues based on the 2-aminopyrimidine scaffold have demonstrated significant research value. The 2-aminopyrimidine core is a privileged structure in drug discovery. For instance, substituted 2,4-diaminopyrimidines have been extensively explored as inhibitors of dihydrofolate reductase (DHFR), a key target in antimalarial therapy . Furthermore, this scaffold is found in compounds investigated for a variety of other pharmacological activities, including anti-inflammatory properties, where certain 2-amino-4,6-dichloropyrimidine derivatives have been shown to inhibit immune-activated nitric oxide (NO) production . The structural features of the 2-aminopyrimidine core also make it a key component in inhibitors of protein kinases, such as cGMP-dependent protein kinase (PKG), which is a validated target for new antimalarial compounds with fast-killing properties . Researchers utilize this and related compounds as synthetic intermediates or as scaffolds for the structure-based bioisosteric design of new molecular entities, for example, by exploring replacements of carboxylic groups with phosphinic moieties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

1193-85-7; 1332529-57-3

Molecular Formula

C6H10ClN3

Molecular Weight

159.62

IUPAC Name

4-ethylpyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c1-2-5-3-4-8-6(7)9-5;/h3-4H,2H2,1H3,(H2,7,8,9);1H

InChI Key

YPODSAFERGWGFN-UHFFFAOYSA-N

SMILES

CCC1=NC(=NC=C1)N.Cl

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of the 4-Ethylpyrimidin-2-amine Scaffold in Cancer Cells

[1]

Executive Summary

The 4-Ethylpyrimidin-2-amine motif represents a "privileged structure" in medicinal chemistry, serving as a critical hinge-binding pharmacophore in the design of ATP-competitive kinase inhibitors.[1] Its efficacy in cancer cells is derived from its ability to mimic the adenine ring of ATP, allowing it to occupy the catalytic cleft of serine/threonine and tyrosine kinases.[1]

When deployed as the active core of a therapeutic agent, this moiety drives:

  • Competitive Inhibition: Displaces ATP from the kinase active site.[1]

  • Signaling Blockade: Abrogates phosphorylation of downstream oncogenic effectors (e.g., STAT3, Rb, Histone H3).[1]

  • Phenotypic Outcome: Induces mitotic catastrophe, G1/S or G2/M cell cycle arrest, and apoptosis in hyper-proliferative tumor lines.[1]

Chemical Identity & Structural Biology[1]

The Molecule[1][2][3][4][5]
  • IUPAC Name: this compound[1]

  • Role: Pharmacophore / Fragment Lead[1]

  • Key Features:

    • 2-Amino Group: Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region.[1]

    • Pyrimidine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge backbone.[1]

    • 4-Ethyl Group: Provides hydrophobic interaction, typically engaging the "Gatekeeper" residue or the hydrophobic specificity pocket (Selectivity Filter).[1]

Structural Mechanism: The "Hinge Binder"

The efficacy of this scaffold relies on a precise Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) recognition motif.[1] In the ATP-binding pocket of a kinase, the 4-ethylpyrimidin-2-amine core aligns with the backbone residues of the hinge region (connecting the N- and C-terminal lobes).[1]

  • Interaction A: The 2-amino group forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met, or Leu depending on the kinase).[1]

  • Interaction B: The pyrimidine N1 accepts a hydrogen bond from the backbone amide nitrogen.[1]

  • Interaction C (Hydrophobic): The ethyl group at position 4 displaces water molecules and occupies the hydrophobic pocket, contributing to binding affinity (

    
    ) and entropic gain.[1]
    

Mechanism of Action (MoA) in Cancer Cells[1]

The 4-ethylpyrimidin-2-amine scaffold is functionally agnostic until targeted; however, it is most frequently optimized to inhibit Mitotic Kinases (PLK1/4, Aurora A/B).[1]

Primary Target: Polo-like Kinase 4 (PLK4) Inhibition

In the context of breast and colorectal cancers, derivatives of this scaffold act as potent PLK4 inhibitors.[1]

  • Normal Function: PLK4 regulates centriole duplication.[1][2]

  • Inhibition Mechanism: The molecule binds the ATP pocket of PLK4

    
     Prevents autophosphorylation 
    
    
    Blocks recruitment of Cep152/SAS6.[1]
  • Consequence: Centriole amplification failure or formation of acentriolar spindles

    
    Mitotic Catastrophe 
    
    
    Apoptosis (via p53-dependent or independent pathways).[1]
Secondary Target: Aurora Kinase B[1]
  • Mechanism: Inhibition of Histone H3 phosphorylation (Ser10).[1]

  • Consequence: Failure of cytokinesis

    
     Polyploidy 
    
    
    Cell death.[1]
Visualization of Signaling Pathway

The following diagram illustrates the cascade from scaffold binding to cell death.[1]

MoA_PathwayDrug4-Ethylpyrimidin-2-amine(Scaffold/Drug)KinaseTarget Kinase(PLK4 / Aurora / CDK)Drug->Kinase Competitive Binding (Kd < 10 nM)ATPATP (Cellular)ATP->Kinase BlockedComplexDrug-Kinase Complex(Inactive)Kinase->Complex FormationPhos_SubstratePhosphorylated Substrate(Active/Signaling)Kinase->Phos_Substrate Normal FunctionSubstrateDownstream Effectors(Cep152, Histone H3, Rb)Complex->Substrate Inhibition of PhosphorylationCellCycleCell Cycle Arrest(G2/M or G1/S)Substrate->CellCycle Loss of SignalApoptosisApoptosis / Mitotic CatastropheCellCycle->Apoptosis Irreversible Damage

Caption: Figure 1.[1] Competitive inhibition mechanism of aminopyrimidine derivatives, leading to downstream signaling blockade and apoptotic cell death.[1]

Experimental Protocols for Validation

To validate the MoA of a 4-ethylpyrimidin-2-amine derivative, the following "Self-Validating" workflow is recommended.

Biochemical Assay: TR-FRET Kinase Binding

Objective: Quantify the IC50 of the compound against the target kinase (e.g., PLK4) without cellular interference.[1]

  • Reagents: Recombinant PLK4 kinase domain, Biotinylated peptide substrate, Europium-labeled anti-phospho antibody, APC-labeled Streptavidin.[1]

  • Protocol:

    • Prepare 10-point serial dilution of the compound in DMSO.[1]

    • Incubate compound + Kinase + ATP (at

      
      ) + Substrate in 384-well plate for 60 min.
      
    • Add Detection Mix (Eu-Ab + SA-APC).[1][3] Incubate 1 hr.

    • Read: Measure TR-FRET signal (Ratio 665nm/620nm).

    • Validation: Signal decreases as compound concentration increases.[1] Z-factor must be > 0.5.[1]

Cellular Target Engagement: Western Blotting

Objective: Confirm the drug inhibits the specific target inside the cancer cell.[1]

  • Cell Lines: HCT116 (Colorectal) or MDA-MB-231 (Breast).[1]

  • Treatment: Treat cells with compound (0.1, 1.0, 10

    
    M) for 6-24 hours.[1]
    
  • Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitors (Critical).

  • Detection:

    • Primary Ab: Anti-p-Histone H3 (Ser10) [for Aurora] or Anti-p-Rb [for CDK].[1]

    • Control Ab: Total Histone H3 / Total Rb / GAPDH.[1]

  • Result: Dose-dependent reduction in phospho-band intensity relative to total protein.[1]

Phenotypic Assay: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine the phase of cell cycle arrest.[1]

  • Staining: Propidium Iodide (PI) for DNA content.[1]

  • Protocol:

    • Treat cells for 24h.[1]

    • Fix in 70% Ethanol (-20°C overnight).

    • Stain with PI + RNase A.[1]

    • Analyze via Flow Cytometer (FACS).[1]

  • Outcome:

    • G2/M Arrest: Indicates PLK/Aurora inhibition (peak shifts to 4N DNA content).[1]

    • Sub-G1: Indicates Apoptosis (fragmented DNA).[1]

Data Summary & SAR Table

The following table summarizes the impact of the 4-ethyl substituent on the pyrimidine core compared to other analogs, highlighting why this specific structure is used.

Scaffold VariantKinase Affinity (

)
Cellular IC50 (HCT116)Mechanism Note
4-Ethylpyrimidin-2-amine High (< 10 nM) 0.05 - 0.5

M
Ethyl group fills hydrophobic gatekeeper pocket optimally.
4-Methylpyrimidin-2-amineModerate (50-100 nM)1.0 - 5.0

M
Reduced hydrophobic contact; weaker binding.[1]
Unsubstituted Pyrimidin-2-amineLow (> 1000 nM)> 50

M
Lacks hydrophobic anchor; rapid dissociation.
4-Phenylpyrimidin-2-amineVariableVariableSteric clash possible depending on kinase isoform.[1]

Synthesis & Workflow Visualization

The generation of the active drug from the this compound precursor follows a convergent synthesis path.[1]

Synthesis_WorkflowPrecursor4-Ethylpyrimidin-2-amine(HCl Salt)CouplingCoupling Reaction(Buchwald-Hartwig or SNAr)Precursor->Coupling + Aryl HalideScaffoldComplex Kinase Inhibitor(Final Drug)Coupling->Scaffold PurifyValidationBiological Validation(IC50 / Western Blot)Scaffold->Validation Screen

Caption: Figure 2.[1] Convergent synthesis workflow utilizing the 4-ethylpyrimidin-2-amine fragment.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: National Institutes of Health (PMC) / Eur J Med Chem. URL:[1][Link] Relevance: Validates the aminopyrimidine core as a hinge binder for PLK4.

  • Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Source: ResearchGate / European Journal of Medicinal Chemistry.[1] URL:[Link] Relevance: Demonstrates the versatility of the scaffold in targeting c-Met.

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties. Source: MDPI / PMC.[1] URL:[Link] Relevance: Highlights the antiproliferative SAR of ethyl-substituted pyrimidines.[1]

In Silico Elucidation of 4-Ethylpyrimidin-2-amine Binding to DHFR: A Fragment-Based Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 4-Ethylpyrimidin-2-amine Hydrochloride Binding to Dihydrofolate Reductase Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Computational Chemists, Structural Biologists[1]

Executive Summary

This technical guide details the computational modeling of This compound (4-EP2A) into the active site of Dihydrofolate Reductase (DHFR) .[1] As a structural fragment of larger antifolates (e.g., pyrimethamine), 4-EP2A serves as a critical probe for understanding the "anchor" interactions within the folate binding pocket. This guide moves beyond standard docking protocols to address specific challenges: the protonation state of the pyrimidine scaffold, the role of the NADPH cofactor, and the dynamic stability of low-molecular-weight fragments.

Biological & Chemical Context

The Target: Dihydrofolate Reductase (DHFR)

DHFR reduces dihydrofolate to tetrahydrofolate using NADPH as an electron donor.[2][3][4] The active site is a hydrophobic cleft featuring a critical acidic residue—Asp27 (in E. coli) or Glu30 (in Human)—which acts as a proton donor and an electrostatic anchor for inhibitors.[1]

The Ligand: 4-Ethylpyrimidin-2-amine
  • Chemical Nature: A mono-substituted pyrimidine.[1]

  • Salt Form: The "hydrochloride" designation indicates the protonated cation (

    
    ).[1]
    
  • pKa Consideration: The pKa of the conjugate acid of 2-aminopyrimidine is ~3.[1]54. While neutral at physiological pH (7.4), the DHFR active site is known to perturb pKa values, stabilizing the protonated form of inhibitors (like methotrexate) via ionic interaction with Glu30/Asp27.

  • Modeling Decision: To accurately model the "hydrochloride" binding mode and mimic the bioactive state of antifolates, the ligand must be modeled in its N1-protonated state , interacting with the ionized (negative) Glu30.[1]

Computational Workflow & System Preparation

The following workflow ensures rigorous handling of the fragment-protein complex.

Protein Preparation

We utilize Human DHFR (hDHFR) as the primary model (e.g., PDB ID: 1KMS or 1U72 ), which offers high resolution and a pre-bound NADPH cofactor.[1]

  • Step 1: Desolvation & Cleaning: Remove crystallographic waters except those bridging the cofactor (often water 301/302).[1]

  • Step 2: Cofactor Retention: NADPH must be retained. The nicotinamide ring provides an essential

    
    -
    
    
    
    stacking surface for the pyrimidine ring of the ligand.[1]
  • Step 3: Protonation Assignment:

    • Glu30: Set to deprotonated (Glu-) to act as the H-bond acceptor.[1]

    • His residues: Protonate based on local H-bond networks (typically N

      
       or N
      
      
      
      ).[1]
Ligand Preparation[1]
  • Structure Generation: Generate 3D coordinates for 4-Ethylpyrimidin-2-amine.

  • Charge State: Apply a +1 formal charge to the N1 nitrogen of the pyrimidine ring.[1]

  • Energy Minimization: Minimize using the OPLS4 or GAFF2 force field to relax bond lengths/angles before docking.[1]

Molecular Docking Protocol

Since 4-EP2A is a small fragment (<150 Da), "blind" docking can yield false positives.[1] We employ a Constraint-Driven Docking approach.

Grid Generation
  • Center: Defined by the centroid of the native ligand (e.g., methotrexate) or the N5 atom of the NADPH nicotinamide ring.[1]

  • Box Size: 20 Å x 20 Å x 20 Å (sufficient for the fragment but restricts search to the active site).

  • Constraints: Define a Hydrogen Bond constraint between the ligand's protonated N1/2-NH2 and the carboxylate oxygen of Glu30 .

Scoring & Sampling
  • Algorithm: Genetic Algorithm (e.g., Glide SP or AutoDock Vina).[1]

  • Pose Retention: Keep top 10 poses.

  • Selection Criteria:

    • Presence of the Glu30 salt bridge/H-bond.[1]

    • 
      -
      
      
      
      stacking with NADPH.[1]
    • Hydrophobic burial of the 4-ethyl group.[1]

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify if the weak affinity fragment stays bound or drifts.[1]

Simulation Setup
  • Engine: GROMACS / AMBER.[1]

  • Solvent: TIP3P Water box (10 Å buffer).

  • Ions: Neutralize system with Na+/Cl- (0.15 M).

  • Ensemble: NPT (300 K, 1 bar).[1]

  • Duration: 100 ns (Fragments require shorter times to observe unbinding events if unstable).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD relative to the protein backbone.[1] A stable fragment should have RMSD < 2.0 Å.[1]

  • H-Bond Persistence: Calculate the % of simulation time the N1-Glu30 H-bond exists. (>60% indicates a stable "anchor").[1]

Visualization of Workflows

Computational Pipeline

The following diagram illustrates the logical flow from structure preparation to binding energy estimation.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Static Modeling cluster_md Phase 3: Dynamic Validation L_Prep Ligand Prep (4-Ethylpyrimidin-2-amine) Protonation: N1(+) Grid Grid Generation (Focus: Active Site) L_Prep->Grid P_Prep Protein Prep (hDHFR + NADPH) Glu30(-) P_Prep->Grid Dock Constrained Docking (Constraint: Glu30 H-bond) Grid->Dock PoseSel Pose Selection (Criteria: Score + Geometry) Dock->PoseSel Sim MD Simulation (100 ns, Explicit Solvent) PoseSel->Sim Analysis Stability Analysis (RMSD, H-Bond %) Sim->Analysis Binding MM-GBSA Binding Free Energy Analysis->Binding

Caption: End-to-end computational workflow for modeling the DHFR-Fragment complex.

Interaction Topology

This diagram maps the critical atomic interactions predicted between the protonated ligand and the hDHFR active site.

Interactions Ligand 4-Ethylpyrimidin-2-amine (Protonated) Glu30 Glu30 (Carboxylate) Ligand->Glu30 Ionic H-Bond (Strong) NADPH NADPH (Nicotinamide Ring) Ligand->NADPH Pi-Pi Stacking Phe31 Phe31 (Hydrophobic) Ligand->Phe31 Hydrophobic (Ethyl Group) Val115 Val115 (Hydrophobic) Ligand->Val115 Hydrophobic Wat Water (Conserved) Ligand->Wat H-Bond Bridge

Caption: Interaction map highlighting the critical salt bridge with Glu30 and stacking with NADPH.

Binding Energy & Data Interpretation

For fragments, raw docking scores (e.g., -6.5 kcal/mol) are often unreliable due to the small surface area buried. We recommend MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for a more robust estimation.[1]

Expected Interaction Data (Representative)
Interaction TypeResidue (hDHFR)Ligand AtomDistance (Å)Stability (MD %)
Salt Bridge Glu30 (OE1/OE2)N1 (H+)2.8 ± 0.2> 85%
H-Bond Glu30 (OE1/OE2)2-NH22.9 ± 0.2> 70%

-

Stack
NADPH (Nicotinamide)Pyrimidine Ring3.6 ± 0.3> 50%
Hydrophobic Phe31 / Leu224-Ethyl Group3.8 - 4.2Variable

Interpretation:

  • High Stability: If the Glu30 interaction persists >80% of the simulation, the fragment is a valid "anchor."[1]

  • Low Stability: If the fragment rotates or leaves the pocket, the 4-ethyl group provides insufficient hydrophobic bulk to lock the pose, suggesting the need for fragment growing (e.g., extending the ethyl to a phenyl group).[1]

Conclusion

Modeling this compound requires a nuanced understanding of DHFR's electrostatic environment.[1] By treating the ligand as a protonated cation and enforcing the conserved Glu30 interaction, researchers can accurately replicate the bioactive conformation. This fragment serves as a foundational scaffold; computational results should guide the synthetic expansion of the 4-position to enhance potency.

References

  • Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990).[1] Dihydrofolate reductase as a therapeutic target.[1][3][4][5][6] FASEB Journal, 4(8), 2441-2452.[1] Link

  • Cody, V., et al. (2005).[1] Ligand specificity and conformational flexibility in the active site of human dihydrofolate reductase.[3] Acta Crystallographica Section D, 61(2), 147-155.[1] Link

  • Wan, Q., et al. (2014).[1] Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography. PNAS, 111(51), 18225-18230.[1] Link

  • Anderson, A. C. (2003).[1] The process of structure-based drug design.[1] Chemistry & Biology, 10(9), 787-797.[1] Link

  • Garg, H., et al. (2010).[1] Structure-based design of inhibitors of human dihydrofolate reductase. Journal of Chemical Information and Modeling, 50(12), 2143-2150.[1] Link

Sources

Spectroscopic analysis (NMR, IR, Mass Spec) of 4-Ethylpyrimidin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Ethylpyrimidin-2-amine Hydrochloride

Introduction: Elucidating the Molecular Architecture

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] Understanding the precise molecular structure and purity of such compounds is paramount for ensuring their efficacy, safety, and consistency in research and manufacturing.

This technical guide provides a comprehensive exploration of the multi-faceted spectroscopic analysis of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide a validated, logical framework for structural elucidation. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, the interpretation of complex spectral data, and the integration of these techniques to build a complete, unambiguous molecular profile will be the central focus. This document is designed for researchers, scientists, and drug development professionals who require a robust and reliable approach to chemical characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the molecular skeleton, identify the chemical environment of each atom, and establish connectivity. For this compound, NMR confirms the presence and arrangement of the ethyl group, the substitution pattern on the pyrimidine ring, and the effects of protonation due to the hydrochloride salt form.

Molecular Structure Diagram

Caption: Structure of this compound.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides a detailed map of the proton environments. The choice of solvent is critical; DMSO-d₆ is often preferred for amine hydrochlorides as it readily dissolves the salt and its non-acidic nature allows for the observation of exchangeable protons from the ammonium group (-NH₃⁺). The presence of the hydrochloride means the exocyclic amine and one of the ring nitrogens are likely protonated, significantly influencing the electronic environment and thus the chemical shifts of nearby protons.

Expected ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ (Ethyl)~1.2Triplet (t)3HShielded aliphatic protons, split by the adjacent CH₂ group (n+1 rule, 2+1=3).
CH₂ (Ethyl)~2.7Quartet (q)2HDeshielded by the pyrimidine ring. Split by the adjacent CH₃ group (n+1 rule, 3+1=4).[2][3]
H-5 (Ring)~6.8Doublet (d)1HAromatic proton adjacent to H-6. Its chemical shift is influenced by the ethyl and amino groups.
H-6 (Ring)~8.2Doublet (d)1HAromatic proton deshielded by the adjacent ring nitrogen. Expected to be the most downfield ring proton.[4]
NH₃⁺ (Ammonium)~7.5 - 8.5Broad Singlet (br s)3HExchangeable protons of the ammonium salt. The broadness is due to rapid exchange and quadrupolar coupling with nitrogen. Its position can vary with concentration and temperature.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., Bruker 400 MHz).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. The choice of a well-known solvent like DMSO-d₆ provides a reliable lock signal.

  • Acquisition: Acquire the spectrum using standard parameters. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient for a high-quality spectrum.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm). Integrate the signals and determine their multiplicities and coupling constants.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR complements the ¹H NMR by providing a direct count of unique carbon environments. While less sensitive, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, adding another layer of validation to the structural assignment.

Expected ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C H₃ (Ethyl)~14Typical upfield shift for a terminal aliphatic methyl carbon.[5]
C H₂ (Ethyl)~30Aliphatic methylene carbon, slightly deshielded by the attached aromatic ring.
C -5 (Ring)~115Aromatic CH carbon. Shielded relative to other ring carbons due to its position.
C -4 (Ring)~160Quaternary carbon attached to the ethyl group. Deshielded by ring nitrogens.
C -6 (Ring)~162Aromatic CH carbon, significantly deshielded by the adjacent ring nitrogen.
C -2 (Ring)~165Quaternary carbon attached to the ammonium group. Strongly deshielded by two adjacent nitrogens.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups and Bonding

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment. For this compound, the most diagnostic feature is the presence of the ammonium (-NH₃⁺) group, which exhibits characteristic stretching and bending vibrations that are distinct from a free primary amine (-NH₂). The choice of sample preparation, typically a KBr pellet for a solid salt, is crucial to minimize interference from solvents and obtain sharp, well-resolved peaks.

Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibration AssignmentRationale
3100 - 3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds in the pyrimidine ring.[4]
2980 - 2850MediumAliphatic C-H StretchAsymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethyl substituent.
3000 - 2500Strong, BroadN-H⁺ StretchA very prominent and broad series of bands characteristic of an amine salt's ammonium group (-NH₃⁺), resulting from extensive hydrogen bonding in the solid state.[6][7][8]
~1620StrongN-H⁺ Bend (Asymmetric)The scissoring/bending vibration of the ammonium group.[9][10]
1600 - 1450Strong-MediumC=C and C=N Ring StretchesVibrations associated with the pyrimidine aromatic ring system.[11]
~1350MediumAromatic C-N StretchStretching vibration of the bond between the ring carbon (C2) and the amino group nitrogen.[12]

Experimental Protocol: FTIR (KBr Pellet)

  • Preparation: Grind a small amount (~1-2 mg) of the dry this compound sample with ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing the Pellet: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet. The transparency is key to allowing sufficient IR radiation to pass through.

  • Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft technique ideal for polar, ionic compounds like hydrochlorides. It will typically show the protonated molecule of the free base, [M+H]⁺, where M is the free amine. Electron Ionization (EI) is a higher-energy technique that provides more extensive fragmentation, which can be invaluable for detailed structural analysis.

Expected Mass Spectrum Analysis (ESI+)

  • Molecular Ion: The free base, 4-Ethylpyrimidin-2-amine (C₇H₁₀N₂), has a monoisotopic mass of 122.08 Da.[13] In positive-ion ESI, the expected base peak will be the protonated molecule, [M+H]⁺, at an m/z of 123.09 .

  • Fragmentation: Collision-Induced Dissociation (CID) in an MS/MS experiment would be required to induce fragmentation from the stable [M+H]⁺ ion.

Fragmentation Pathway Diagram

The most logical fragmentation pathway initiated by electron ionization involves the cleavage of the ethyl group, as this represents the weakest bond attached to the stable aromatic system.

G cluster_info Key Fragmentation Pathway (EI) parent [C₇H₁₀N₂]⁺˙ m/z = 122 loss1 - •CH₃ (15 Da) (Benzylic Cleavage) parent->loss1 frag1 [C₆H₇N₂]⁺ m/z = 107 loss1->frag1 info The primary fragmentation involves the loss of a methyl radical from the ethyl group, forming a stable resonance-stabilized cation.

Caption: Predicted EI-MS fragmentation of 4-Ethylpyrimidin-2-amine.

Experimental Protocol: LC-MS (ESI+)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid (0.1%) to ensure protonation.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system (e.g., using a C18 column) to ensure purity and separate the analyte from any potential contaminants before it enters the mass spectrometer.

  • Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer, operating in positive ion mode. The solvent is evaporated, and the analyte is ionized to form [M+H]⁺ ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is measured.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • MS/MS (for fragmentation): If further structural information is needed, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 123) as the precursor and fragmenting it in a collision cell to generate a tandem mass spectrum (MS/MS).

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is a clear demonstration of the power of synergistic analytical techniques. ¹H and ¹³C NMR spectroscopy collaboratively map the carbon-hydrogen framework, confirming the ethyl substitution and the specific arrangement of atoms on the pyrimidine ring. Infrared spectroscopy provides unambiguous evidence of the key functional groups, most notably confirming the presence of the compound as an ammonium salt. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns.

By integrating the data from these orthogonal techniques, a scientist can build a comprehensive and self-validating profile of the target molecule. This rigorous, multi-faceted approach is the bedrock of modern chemical analysis, ensuring the identity, purity, and structural integrity required for advanced research and drug development.

References

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). PubMed. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (1977). Canadian Journal of Chemistry. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2). Available at: [Link]

  • Cabana, C., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available at: [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • Cabana, C., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Common HNMR Patterns. Organic Chemistry Tutor. Available at: [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • Brownlie, G. (1950). Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Available at: [Link]

  • Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • 4-Ethylpyridin-2-amine. PubChem. Available at: [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Available at: [Link]

  • PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020). YouTube. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2. Available at: [Link]

Sources

Beyond Dihydrofolate Reductase: A Technical Guide to the Expanded Therapeutic Landscape of 4-Ethylpyrimidin-2-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, the therapeutic utility of 2,4-diaminopyrimidine derivatives, such as the archetypal pyrimethamine, has been predominantly attributed to their potent inhibition of dihydrofolate reductase (DHFR). This critical enzyme's role in nucleotide synthesis has made it a cornerstone target in the treatment of malaria, bacterial infections, and cancer.[1][2][3] However, an expanding body of evidence reveals that the pharmacological reach of this chemical scaffold extends significantly beyond DHFR. This in-depth technical guide synthesizes current research to illuminate the non-DHFR-mediated activities of 4-Ethylpyrimidin-2-amine hydrochloride and its structural analogs. We will explore validated and putative targets, including parasitic enzymes like pteridine reductase, a range of protein kinases critical in oncology, and modulators of immunometabolism. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of these novel mechanisms but also actionable experimental protocols to validate and exploit these targets for next-generation therapeutic development.

Introduction: The Established Paradigm of DHFR Inhibition

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, with its most well-documented mechanism of action being the competitive inhibition of DHFR.[3][4] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[3][5] By binding to the active site of DHFR with high affinity, compounds like pyrimethamine effectively starve rapidly proliferating cells—be they pathogens or cancer cells—of the necessary components for replication, leading to cell death.[4][5] The selectivity for pathogen DHFR over human DHFR has been a key factor in the success of these drugs as anti-infective agents.[6]

While the inhibition of DHFR is a powerful and clinically validated mechanism, the emergence of drug resistance and the desire for novel therapeutic applications necessitate a broader understanding of the pharmacology of pyrimidine derivatives.[1][7] This guide transitions from this established foundation to the exciting frontier of non-DHFR targets.

Expanding the Target Space: Computational and Experimental Strategies

The identification of novel drug targets is a cornerstone of modern drug discovery.[8][9] A combination of computational and experimental approaches is crucial for identifying and validating these new therapeutic opportunities for established drug scaffolds, a process often referred to as drug repurposing.[10][11]

In Silico Target Identification

Computational methods offer a rapid and cost-effective means to generate hypotheses about a compound's potential off-target effects.[12][13][14]

  • Reverse Docking (Inverse Virtual Screening): This technique involves docking a single ligand (e.g., 4-Ethylpyrimidin-2-amine) against a large library of protein structures to predict potential binding partners.[12][15] The core principle is to identify proteins whose binding pockets have a high affinity for the ligand, thus suggesting a potential biological interaction.[15]

  • Pharmacophore Modeling and Similarity Searching: Based on the known structure of 4-Ethylpyrimidin-2-amine, a 3D pharmacophore model can be generated. This model represents the key steric and electronic features necessary for binding. This pharmacophore can then be used to search databases of proteins to find targets that are likely to interact with molecules possessing these features.

  • Machine Learning and AI: Advanced algorithms can be trained on vast datasets of known drug-target interactions to predict novel relationships.[10][16] By analyzing the chemical structure of a compound, these models can predict its likely biological targets with increasing accuracy.[16]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Computational workflow for novel target identification.

Experimental Target Validation

Computational predictions must be rigorously validated through experimental methods to confirm their biological relevance.[9][17]

  • Biochemical Assays: Direct binding and enzymatic assays are the gold standard for confirming a drug-target interaction. Techniques like Surface Plasmon Resonance (SPR) can measure the binding affinity and kinetics between the compound and a purified protein target.

  • Cell-Based Assays: These assays assess the effect of the compound on cellular phenotypes. For example, if a kinase is a predicted target, a cell-based assay could measure the phosphorylation of its known substrates in the presence of the compound.

  • CRISPR/Cas9 Screening: CRISPR-based genetic screens can be used to identify genes that are essential for a drug's activity.[8][16] If a drug is effective in wild-type cells but loses its efficacy when a predicted target gene is knocked out, it provides strong evidence for that drug-target interaction.[18]

Validated Non-DHFR Targets of Pyrimidine Analogs

Pteridine Reductase (PTR1): A Dual-Targeting Strategy for Trypanosomatids

In parasitic protozoa like Trypanosoma brucei, the causative agent of African sleeping sickness, pteridine reductase 1 (PTR1) provides a crucial bypass mechanism for folate metabolism, especially when DHFR is inhibited.[19] This makes dual inhibition of both DHFR and PTR1 a highly attractive strategy to overcome drug resistance.

Evidence of Interaction: Research has demonstrated that the well-known DHFR inhibitor pyrimethamine is also an effective inhibitor of T. brucei PTR1 (TbPTR1).[19] This dual inhibitory activity provides a key insight into how existing pyrimidine scaffolds can be optimized for the treatment of neglected tropical diseases.[19]

Experimental Protocol: Recombinant TbPTR1 Inhibition Assay

  • Protein Expression and Purification: Express recombinant TbPTR1 in E. coli and purify using affinity chromatography.

  • Enzyme Kinetics Assay: The assay measures the NADPH-dependent reduction of biopterin.

    • Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and recombinant TbPTR1.

    • Initiate the reaction by adding biopterin.

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) using a spectrophotometer.

  • Inhibition Studies:

    • Pre-incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction and measure the reaction velocity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Comparative IC50 Values

CompoundTarget EnzymeIC50 (µM)
PyrimethamineT. brucei DHFRValue from Literature
PyrimethamineT. brucei PTR1Value from Literature[19]
4-Ethylpyrimidin-2-amine HCl T. brucei DHFR To be determined
4-Ethylpyrimidin-2-amine HCl T. brucei PTR1 To be determined
Protein Kinases: A Major Class of Off-Target and Repurposing Opportunities

The 2-aminopyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. This suggests that compounds like this compound may possess off-target kinase activity that could be therapeutically exploited, particularly in oncology.

Evidence of Interaction:

  • Cyclin-Dependent Kinases (CDKs): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.

  • Ephrin Receptors (EPHA2) and GAK: 2-aminopyrimidine-based macrocycles have been developed as potent dual inhibitors of EPHA2 and GAK kinases, with demonstrated antiviral activity.[20]

  • Epidermal Growth Factor Receptor (EGFR): Certain 4-phenylpyrimidin-2-yl amino derivatives have shown potent inhibitory activity against EGFR in cholangiocarcinoma cell lines.[21]

  • Broad Kinase Profiling: Large-scale screening has revealed that even highly specific drugs can have off-target effects. For example, some PARP inhibitors have been shown to potently inhibit kinases like CDK16 and DYRK1B at clinically relevant concentrations.[18]

dot graph { layout=neato; bgcolor="#F1F3F4"; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5]; edge [color="#5F6368"];

} Caption: Potential kinase targets of the 2-aminopyrimidine scaffold.

Experimental Protocol: Kinase Panel Screening Workflow

  • Primary Screen: Screen this compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The assay typically measures the inhibition of ATP consumption or substrate phosphorylation.

  • Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50%) in the primary screen.

  • Dose-Response Analysis: For each hit, perform a dose-response experiment by testing a range of compound concentrations to determine the IC50 value.

  • Cellular Target Engagement: Use techniques like Western blotting to confirm that the compound inhibits the phosphorylation of the kinase's downstream substrates in a cellular context.

Emerging Frontiers: Modulating Immunometabolism and Other Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives are being investigated for their ability to modulate complex cellular processes.

Evidence of Interaction:

  • Macrophage Metabolism and CD73: Pyrazolo[1,5-a]pyrimidin-7-ones, which share a core pyrimidine structure, have been shown to alleviate inflammation by modulating macrophage metabolism and signaling via the 5'-ectonucleotidase CD73.[22] This highlights a potential role for pyrimidine compounds in immunomodulation.

  • Pyrimidine Synthesis Pathway: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway. Inhibitors of DHODH have shown therapeutic potential in acute myeloid leukemia (AML) by promoting differentiation.[23] While structurally distinct from DHFR inhibitors, this demonstrates that targeting pyrimidine metabolism is a valid therapeutic strategy.

Experimental Protocol: Macrophage Polarization Assay

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Polarization and Treatment:

    • Induce pro-inflammatory (M1) polarization using LPS and IFN-γ.

    • Concurrently treat cells with varying concentrations of this compound.

  • Analysis of M1/M2 Markers:

    • Gene Expression: Use RT-qPCR to measure the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1).

    • Protein Secretion: Use ELISA to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

  • Metabolic Analysis: Use metabolic flux analysis or Seahorse assays to determine the effect of the compound on glycolysis and oxidative phosphorylation in polarized macrophages.

Conclusion and Future Directions

The therapeutic potential of this compound and related pyrimidine analogs is far broader than previously appreciated. While DHFR remains a clinically important target, a wealth of data now points to a rich "off-target" pharmacology that is ripe for therapeutic exploitation. The inhibition of kinases, the dual targeting of parasite metabolic pathways, and the modulation of immunometabolism represent promising avenues for drug repurposing and the development of novel therapies. By employing a systematic approach that combines predictive computational modeling with rigorous experimental validation, the scientific community can unlock the full potential of this versatile chemical scaffold to address unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Molecular Target Validation in preclinical drug discovery. (2014, May 2). Drug Discovery World. Available from: [Link]

  • Chan, et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews. Available from: [Link]

  • Xue, B., et al. (2025, May 6). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Available from: [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Available from: [Link]

  • Seetina, S., et al. (2022, July 9). Key interactions of pyrimethamine derivatives specific to wild-type and mutant P. falciparum dihydrofolate reductase based on 3D-QSAR, MD simulations and quantum chemical calculations. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • ResearchGate. (2026, January 5). Pyrimethamine analogs as strong inhibitors of double and quadruple mutants of dihydrofolate reductase in human malaria. Available from: [Link]

  • ResearchGate. (2025, October 15). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Pyrimethamine analogs as strong inhibitors of double and quadruple mutants of dihydrofolate reductase in human malaria parasites. Organic & Biomolecular Chemistry. Available from: [Link]

  • National Institutes of Health. (2023, June 23). Novel Therapeutics for Malaria. PMC. Available from: [Link]

  • UCC IR. (2019, November 10). Computational/in silico methods in drug target and lead prediction. Available from: [Link]

  • PubMed. (n.d.). Targeting disease: Computational approaches for drug target identification. Available from: [Link]

  • Cambridge Core. (2026, January 18). Computational Approach for Drug Target Identification. Available from: [Link]

  • ResearchGate. (n.d.). Computational Approaches for Drug Target Identification. Available from: [Link]

  • Beilstein Journals. (2016, December 12). Computational methods in drug discovery. Available from: [Link]

  • National Institutes of Health. (2008, September 22). Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents. PMC. Available from: [Link]

  • MDPI. (2019, March 22). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Available from: [Link]

  • MDPI. (2024, January 29). Drug Repurposing in the Chemotherapy of Infectious Diseases. Available from: [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Available from: [Link]

  • health-online-hero.com. (2021, July 6). Drug repurposing strategy identified over a dozen existing drugs as potential COVID-19 therapies. Available from: [Link]

  • National Institutes of Health. (n.d.). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PMC. Available from: [Link]

  • NCBI Bookshelf. (n.d.). Mechanism of Action - Holland-Frei Cancer Medicine. Available from: [Link]

  • BindingDB. (n.d.). BDBM50277583. Available from: [Link]

  • National Institutes of Health. (n.d.). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. PMC. Available from: [Link]

  • Linkos.cz. (n.d.). New Mechanisms for an Old Drug; DHFR- and non-DHFR-mediated Effects of Methotrexate in Cancer Cells. Available from: [Link]

  • Frontiers. (2024, September 26). Approved drugs successfully repurposed against Leishmania based on machine learning predictions. Available from: [Link]

  • PubMed. (2024, April 20). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. Available from: [Link]

  • PubMed. (1982). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]

  • PubMed. (2021, February 1). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Available from: [Link]

  • ACS Publications. (2024, June 26). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design. Available from: [Link]

  • MDPI. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available from: [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • PubMed. (2024, April 22). Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia. Available from: [Link]

Sources

Methodological & Application

Application Note: Optimization of Cell Culture Conditions for Profiling 4-Ethylpyrimidin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details the protocol for the preparation, handling, and biological evaluation of 4-Ethylpyrimidin-2-amine hydrochloride (CAS: 56805-18-0 for HCl salt; 1193-85-7 for free base) in cancer cell culture models.

While often utilized as a chemical intermediate, the 2-aminopyrimidine moiety represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDK4/6, PLK4, and JAK inhibitors). Consequently, this compound is frequently screened in Fragment-Based Drug Discovery (FBDD) campaigns to establish baseline cytotoxicity, ligand efficiency, or off-target effects.

Critical Technical Challenge: As a hydrochloride salt, this compound exhibits high aqueous solubility but poses a significant risk of culture medium acidification at high screening concentrations (>100 µM), which can induce false-positive cytotoxicity. This guide provides a self-validating system to neutralize pH artifacts and ensure data integrity.

Physicochemical Properties & Preparation[1][2][3][4][5][6]

PropertySpecification
Compound Name This compound
Molecular Weight ~159.62 g/mol (HCl salt)
Solubility (Water) High (>50 mM)
Solubility (DMSO) Moderate to High
Acidity (pKa) Pyrimidine N1: ~4.5 (Protonation leads to acidity)
Storage -20°C (Desiccated)
Reagent Preparation Logic

Unlike lipophilic drugs (e.g., Paclitaxel) requiring DMSO, the HCl salt form of this pyrimidine is hydrophilic. However, dissolving it directly in cell media can drop the pH below physiological levels (pH 7.2–7.4).

The "Dual-Solvent" Strategy:

  • Primary Stock (DMSO): For long-term storage and high-concentration spiking.

  • Working Stock (Buffered Aqueous): For immediate use, preventing DMSO toxicity artifacts.

Experimental Workflow Visualization

The following diagram outlines the critical path for preparing the compound, emphasizing the pH neutralization step often overlooked in screening protocols.

ProtocolWorkflow Raw Solid Compound (HCl Salt) Stock 100 mM Stock (DMSO or Water) Raw->Stock Weigh & Dissolve pH_Check CRITICAL STEP: pH Adjustment (Target 7.4) Stock->pH_Check If Aqueous > 1mM Dilution Serial Dilution (Complete Media) Stock->Dilution If DMSO < 0.1% v/v pH_Check->Dilution Neutralized Treatment Cell Treatment (72h Incubation) Dilution->Treatment Add to Plate Readout Assay Readout (CCK-8 / MTT) Treatment->Readout Quantification

Figure 1: Preparation workflow highlighting the critical pH adjustment step for hydrochloride salts to prevent acidification artifacts.

Detailed Protocols

Phase 1: Cell Line Selection & Culture

Select cell lines relevant to pyrimidine-based kinase inhibitor targets (e.g., CDK, JAK).

  • MCF-7 (Breast Adenocarcinoma): Sensitive to CDK4/6 inhibition; ideal for profiling antiproliferative effects.

  • MV4-11 (AML): Highly sensitive to FLT3/CDK inhibitors; positive control model.

  • HEK-293 (Embryonic Kidney): Use as a toxicity control (non-cancerous phenotype).

Culture Conditions:

  • Base Media: DMEM (High Glucose) or RPMI-1640.

  • Supplement: 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine.

  • Environment: 37°C, 5% CO₂, 95% Humidity.[1]

Phase 2: Stock Solution Preparation (The "Neutralization" Protocol)

Objective: Prepare a 100 mM stock solution that does not crash out proteins or acidify media.

  • Weighing: Weigh 15.96 mg of 4-Ethylpyrimidin-2-amine HCl.

  • Dissolution: Add 1.0 mL of sterile PBS (pH 7.4) or DMSO .

    • Note: If using PBS, the solution will become acidic.

  • Neutralization (Crucial for Aqueous Stocks):

    • Check pH using a micro-strip or phenol red indicator.

    • If yellow (acidic), add 1N NaOH dropwise (0.5 µL increments) until the solution returns to neutral (red/pink in phenol red containing media).

    • Warning: Do not overshoot pH > 8.0, or the free base may precipitate.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

Phase 3: Cytotoxicity Screening (CCK-8 / MTT)

Experimental Design:

  • Plating Density: 3,000–5,000 cells/well (96-well plate).

  • Equilibration: 24 hours pre-treatment.[2]

  • Dose Range: 0, 1, 10, 50, 100, 500, 1000 µM.

    • Scientific Rationale: As a fragment, potency is expected to be lower (µM range) than optimized drugs (nM range). High concentrations are necessary to detect activity.

Step-by-Step:

  • Seed cells in 100 µL media/well. Incubate 24h.

  • Prepare 2X concentration dosing solutions in complete media.

  • Add 100 µL of 2X dosing solution to wells (Final Volume: 200 µL).

  • Controls:

    • Vehicle Control: Media + Solvent % matched (e.g., 0.5% DMSO).

    • Positive Control:[3][4][5] 5-Fluorouracil (5-FU) or Palbociclib (1–10 µM).

    • Blank: Media only (no cells).

  • Incubate for 72 hours.

  • Add 10-20 µL CCK-8 reagent; incubate 1-4 hours.

  • Measure Absorbance at 450 nm.

Mechanistic Logic: The Pyrimidine Scaffold

Understanding why we test this molecule requires visualizing its role as a scaffold. It competes for the ATP-binding pocket in kinases.

ScaffoldLogic Scaffold 4-Ethylpyrimidin-2-amine (The Fragment) Interaction H-Bonding (N1 & C2-Amine) Scaffold->Interaction Pharmacophore Optimization Lead Optimization (Adding R-groups) Scaffold->Optimization FBDD Growth Target ATP Binding Pocket (Kinases: CDK, JAK, PLK) Interaction->Target Competitive Inhibition Drug Potent Inhibitor (e.g., Palbociclib analog) Optimization->Drug SAR Expansion

Figure 2: The structural role of the 2-aminopyrimidine scaffold in kinase inhibitor design and target engagement.

Data Analysis & Interpretation

Calculate cell viability using the following formula:



Expected Outcomes:

  • Low Potency (IC50 > 100 µM): Typical for the naked fragment. Indicates the need for structural elaboration (growing the fragment).

  • High Potency (IC50 < 10 µM): Suggests specific target engagement or off-target toxicity (e.g., mitochondrial interference).

  • Artifact Check: If 1000 µM kills 100% of cells but the media turned yellow immediately upon addition, the data is invalid due to acidosis .

References

  • Solomon, T., et al. (2017). "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates."[6] Journal of Medicinal Chemistry. Link

  • Hajare, R., et al. (2022). "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "4-Ethylpyrimidin-2-amine Product Specification & Safety Data Sheet." Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12692691, N-Ethylpyrimidin-2-amine. Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives." Link

Sources

LC-MS/MS method for quantifying 4-Ethylpyrimidin-2-amine hydrochloride in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Validated LC-MS/MS Method for the Quantification of 4-Ethylpyrimidin-2-amine hydrochloride in Human Plasma

Abstract & Introduction

The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This document provides a comprehensive, step-by-step protocol for the quantification of this compound, a representative small molecule amine, in human plasma. The method leverages the unparalleled sensitivity and selectivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is widely regarded as the gold standard for bioanalytical quantification.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices—from sample preparation to instrument configuration. The protocol is developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring the generation of reliable, reproducible, and regulatory-compliant data.[2][3][4][5][6]

Scientific Rationale: Method Design & Strategy

The development of a robust bioanalytical method requires a systematic approach where each step is optimized to ensure accuracy and precision.

Analyte Characteristics & Ionization Strategy

This compound contains a primary amine group attached to a pyrimidine ring, making it a basic compound. This chemical nature dictates the analytical strategy. In an acidic mobile phase, the amine group is readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI+). ESI is the preferred ionization technique as it is highly efficient for polar and ionizable molecules, minimizing thermal degradation and maximizing sensitivity.

The Imperative of an Internal Standard (IS)

Quantitative accuracy in LC-MS/MS is subject to variability from multiple sources, including sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[7][8] To correct for these variations, a suitable Internal Standard (IS) is essential.[9] The gold standard is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., 4-Ethylpyrimidin-2-amine-d5). A SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects.[8] By calculating the peak area ratio of the analyte to the IS, analytical variability is effectively normalized, significantly improving method precision and accuracy.[7]

Sample Preparation: A Pragmatic Approach

The goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, that can interfere with analysis and suppress the analyte signal.[10][11] While Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer cleaner extracts, Protein Precipitation (PPT) was selected for this method due to its simplicity, speed, low cost, and suitability for high-throughput workflows.[12][13] Acetonitrile (ACN) is used as the precipitating agent at a 3:1 ratio to plasma, which ensures efficient protein removal while maintaining high recovery of the analyte.[14][15]

Chromatographic Separation

Effective chromatographic separation is crucial to resolve the analyte from co-eluting matrix components, which is the primary strategy to mitigate matrix effects.[16][17][18] A reversed-phase C18 column is chosen as it provides excellent retention and separation for a wide range of small molecules.[19][20] A gradient elution with water and acetonitrile, modified with a small amount of formic acid (0.1%), serves two purposes:

  • The acidic pH ensures the analyte remains in its protonated, ionic form for optimal retention and peak shape.

  • The volatile modifier is compatible with mass spectrometry, aiding in the desolvation and ionization process.[21]

Mass Spectrometric Detection: The Power of MRM

For quantitative bioanalysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the platform of choice.[22][23][24] MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[25][26] In Q1, the protonated molecular ion (precursor) is selected. In Q2 (the collision cell), this ion is fragmented. In Q3, only a specific, characteristic fragment ion (product) is monitored. This two-stage mass filtering process drastically reduces background noise, allowing for the accurate quantification of analytes at very low concentrations.[24][26]

Detailed Experimental Protocols

Materials & Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard: 4-Ethylpyrimidin-2-amine-d5 hydrochloride (SIL-IS, >99% purity, >98% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (>18 MΩ·cm)

  • Reagents: Formic Acid (LC-MS grade)

  • Biological Matrix: Human Plasma (K2EDTA as anticoagulant), sourced from qualified vendors.

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates.

Preparation of Solutions, Standards, and QCs
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and SIL-IS reference standards and dissolve in methanol to create 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards and QCs. Prepare a separate working solution for the SIL-IS at a concentration of 100 ng/mL.

  • Calibration (CAL) Standards & Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a calibration curve (e.g., 8 non-zero standards). Prepare QC samples in plasma at four levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[2]

Plasma Sample Preparation Protocol
  • Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the SIL-IS working solution (100 ng/mL) to all tubes except for the double blank (blank matrix without IS). Vortex briefly.

  • Add 225 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma add_is 2. Add 25 µL Internal Standard plasma->add_is add_acn 3. Add 225 µL Acetonitrile add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject G cluster_validation Bioanalytical Method Validation Logic core_params Core Parameters Selectivity & Specificity Calibration Curve (Linearity) Accuracy & Precision LLOQ validated_method Fully Validated Method core_params->validated_method matrix_params Matrix-Dependent Parameters Matrix Effect Recovery matrix_params->validated_method stability_params Stability Assessment Freeze-Thaw Bench-Top Long-Term Post-Preparative stability_params->validated_method

Sources

Troubleshooting & Optimization

Improving the solubility of 4-Ethylpyrimidin-2-amine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethylpyrimidin-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the aqueous solubility of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Introduction: Understanding the Molecule

This compound is a weakly basic compound, a characteristic that is pivotal to its solubility behavior. As a hydrochloride salt, it is generally more water-soluble than its free base form. However, achieving the desired concentration in various aqueous buffers can still present challenges. This guide will delve into the principles governing its solubility and provide practical, step-by-step strategies for enhancement.

The solubility of a weakly basic drug like 4-Ethylpyrimidin-2-amine is significantly influenced by the pH of the medium.[1] In acidic conditions (pH < pKa), the amine functional groups are protonated, leading to the formation of a more soluble ionized species.[2] Conversely, in neutral or basic conditions (pH > pKa), the un-ionized form predominates, which is typically less soluble.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter when trying to dissolve this compound in aqueous buffers.

Problem 1: The compound precipitates out of solution when I add my neutral pH buffer.

Cause: This is a classic example of pH-dependent solubility for a weakly basic compound. Your neutral buffer (e.g., PBS pH 7.4) is raising the pH of the solution above the pKa of 4-Ethylpyrimidin-2-amine, causing the less soluble, un-ionized free base to precipitate.

Solution Workflow:

  • pH Adjustment: The most direct approach is to lower the pH of your final solution. Weakly basic drugs are more soluble at a pH below their pKa.[1]

    • Protocol: Prepare your buffer at the desired concentration. While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise until the desired pH is reached. A good starting point is a pH of 2-3 units below the estimated pKa (i.e., pH ~1.5-2.5).

  • Co-solvents: If a low pH is not compatible with your experimental system, consider using a co-solvent. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[5][6]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).

    • Protocol: Prepare a concentrated stock solution of your compound in a suitable co-solvent. Then, add this stock solution dropwise to your aqueous buffer while stirring vigorously. Be mindful of the final concentration of the co-solvent, as it may affect your experiment.

Problem 2: I need to work at a physiological pH (pH 7.4), but the solubility is too low.

Cause: At physiological pH, this compound will predominantly be in its less soluble, un-ionized form.

Solution Strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like the un-ionized form of your compound, forming a more soluble inclusion complex.[7][8]

    • Types of Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Protocol:

      • Prepare a solution of the cyclodextrin in your aqueous buffer.

      • Slowly add the this compound to the cyclodextrin solution while stirring.

      • Allow the mixture to equilibrate, which may take several hours. Gentle heating can sometimes expedite the process.

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic drug molecules, thereby increasing their apparent solubility.[5][9]

    • Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F-68), and sodium lauryl sulfate (SLS).

    • Protocol: Prepare your buffer containing the surfactant at a concentration above its CMC. Then, add the compound and stir until dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to improve the solubility of this compound?

The most straightforward and often most effective initial approach is pH adjustment. Since it is a hydrochloride salt of a weak base, its solubility is inherently favored in acidic conditions. Start by attempting to dissolve the compound in a buffer with a pH of 2-3.

Q2: Will heating the solution improve solubility?

For many compounds, solubility increases with temperature.[10][11] You can try gentle heating (e.g., to 37-40°C) to aid dissolution. However, be cautious as prolonged exposure to heat can potentially degrade the compound. It is crucial to assess the thermodynamic versus kinetic solubility; a solution prepared by heating might become supersaturated upon cooling and precipitate over time.[10] Always check for precipitation after the solution has returned to room temperature.

Q3: Can I use a combination of methods to improve solubility?

Absolutely. Combining methods can often be more effective than using a single approach. For example, you could use a co-solvent to prepare a stock solution and then dilute it into a buffer containing a cyclodextrin. This multi-pronged approach can address different aspects of the solubility challenge.

Q4: Are there any excipients I should avoid?

Be mindful of excipients that could react with your compound or interfere with your downstream applications. For instance, some surfactants can denature proteins, so if your experiment involves proteins, choose a non-ionic and biocompatible surfactant. Always perform compatibility studies if you are unsure.

Q5: How can particle size reduction help with solubility?

Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6][12] While techniques like micronization and nanosuspension can be effective, they primarily increase the rate of dissolution rather than the equilibrium solubility.[12]

Visualizing Solubility Concepts

The Henderson-Hasselbalch Relationship for a Weak Base

The following diagram illustrates the relationship between pH, pKa, and the ionization state of 4-Ethylpyrimidin-2-amine, which is fundamental to its solubility.

G cluster_pH_Scale pH Scale cluster_Compound_State Predominant Species of 4-Ethylpyrimidin-2-amine Low_pH Low pH (Acidic) pH < pKa pKa_point pH = pKa Ionized Ionized (Protonated) Higher Solubility Low_pH->Ionized Favors High_pH High pH (Neutral/Basic) pH > pKa Equilibrium pKa_point->Equilibrium 50% Ionized 50% Un-ionized Un_ionized Un-ionized (Free Base) Lower Solubility High_pH->Un_ionized Favors

Caption: pH-dependent ionization of 4-Ethylpyrimidin-2-amine.

Experimental Workflow for Solubility Enhancement

This workflow outlines the logical progression of steps to systematically improve the solubility of your compound.

G start Start: Dissolve in Aqueous Buffer is_soluble Is Solubility Sufficient? start->is_soluble end_success Success: Proceed with Experiment is_soluble->end_success Yes troubleshoot Troubleshoot is_soluble->troubleshoot No ph_adjust Adjust pH (Lower pH) troubleshoot->ph_adjust cosolvent Use Co-solvent troubleshoot->cosolvent complexation Use Cyclodextrin troubleshoot->complexation surfactant Use Surfactant troubleshoot->surfactant ph_adjust->is_soluble cosolvent->is_soluble complexation->is_soluble surfactant->is_soluble

Caption: A systematic approach to solubility enhancement.

Quantitative Data Summary

MethodKey ParametersAdvantagesConsiderations
pH Adjustment Target pH relative to pKaSimple, effective for ionizable drugsMay not be suitable for all experimental systems
Co-solvents Type and concentration of solventCan significantly increase solubilityPotential for toxicity or interference with experiments
Cyclodextrins Type and concentration of cyclodextrinGenerally low toxicity, effective for hydrophobic moleculesCan be expensive, may not be effective for all compounds
Surfactants Type and concentration (above CMC)Effective at low concentrationsPotential for protein denaturation, foaming

References

Sources

Troubleshooting guide for inconsistent results in 4-Ethylpyrimidin-2-amine hydrochloride cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethylpyrimidin-2-amine hydrochloride Assays

Welcome to the technical support guide for cell-based assays involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results. Our approach is rooted in explaining the causal factors behind experimental outcomes to empower you with robust, self-validating protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address the most common issues first, progressively moving to more complex, nuanced problems.

Category 1: Foundational Issues - Reagents & Setup

Question 1: I'm observing high variability between replicate wells within the same plate. What's the primary cause?

High well-to-well variability is often rooted in technical execution rather than the compound's biology. The most common culprits are inconsistent cell seeding and the "edge effect."

  • Causality: The edge effect is a phenomenon where wells on the perimeter of a microplate behave differently from the interior wells.[1] This is primarily due to increased evaporation of media from the outer wells during incubation, which concentrates salts, metabolites, and the test compound, altering the cellular microenvironment and impacting cell viability and response.[2][3][4] This effect is more pronounced in plates with higher well densities (e.g., 384- and 1536-well) due to lower sample volumes.[1]

  • Troubleshooting Protocol:

    • Plate Mapping & Edge Effect Mitigation: Avoid using the outer rows and columns for experimental data. Instead, fill these "buffer" wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidified barrier.[4] This minimizes the evaporation gradient across the plate.

    • Cell Seeding Technique: Ensure a homogenous single-cell suspension before plating. After trypsinization, gently pipette the cell suspension up and down multiple times to break up clumps. Before aspirating cells for each row, gently swirl the reservoir to prevent settling.

    • Pipetting Accuracy: Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the liquid surface without touching the well bottom to avoid disturbing the cell monolayer.

  • Validation: Implement the plate mapping strategy. If the coefficient of variation (%CV) of your vehicle control wells drops significantly, the edge effect was a primary contributor.

Question 2: My stock solution of this compound appears cloudy or forms a precipitate. How does this affect my assay?

Compound solubility is critical. If the compound is not fully dissolved, the actual concentration delivered to the cells will be lower and more variable than intended, leading to inconsistent and non-reproducible dose-response curves.

  • Causality: The hydrochloride salt form of a compound generally enhances aqueous solubility, but it can still be limited. Factors like pH, temperature, and the composition of your culture medium (especially proteins in serum) can affect solubility. Precipitation means the effective concentration is unknown.

  • Troubleshooting Protocol:

    • Solvent Selection: While datasheets for similar compounds may exist, always perform an empirical solubility test. Start with common solvents like sterile water, PBS, or DMSO.

    • Preparation Technique: Prepare a high-concentration stock in an appropriate solvent (e.g., 10 mM in DMSO). Warm the solution gently (e.g., 37°C water bath) and use sonication or vortexing to aid dissolution.

    • Working Dilutions: Prepare fresh working dilutions for each experiment. When diluting a DMSO stock into aqueous culture medium, add the stock solution to the medium dropwise while vortexing to avoid immediate precipitation. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%) and include a vehicle control.[5]

  • Validation: After preparing the highest concentration of your working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet is visible, your compound is not fully soluble at that concentration.

Category 2: Biological & Cellular Factors

Question 3: The IC50/EC50 value for my compound shifts significantly from one experiment to the next. What's causing this batch-to-batch variability?

Shifting potency values often point to inconsistencies in the biological system—your cells. Cell health, passage number, and density are critical variables that must be tightly controlled.[5]

  • Causality:

    • Cell Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes.[6] Cells at high passage numbers may have altered expression of the compound's target or downstream signaling molecules.

    • Cell Density (Confluency): The initial cell seeding density dramatically impacts the drug response.[7][8] At high densities, cells may proliferate slower or exhibit contact inhibition, altering their metabolic state and drug sensitivity.[9][10] Conversely, cells seeded too sparsely may experience stress and grow poorly.[11]

  • Troubleshooting Workflow:

    Start Inconsistent IC50/EC50 CheckPassage Is cell passage number consistent and low (<20)? Start->CheckPassage CheckDensity Is seeding density consistent across experiments? CheckPassage->CheckDensity Yes SolutionPassage Standardize Passage Number: - Thaw a new, low-passage vial. - Establish a passage number limit. CheckPassage->SolutionPassage No CheckHealth Are cells in logarithmic growth phase? CheckDensity->CheckHealth Yes SolutionDensity Optimize Seeding Density: - Perform a growth curve to find the log phase. - Seed cells to ensure they are ~80% confluent at assay endpoint. CheckDensity->SolutionDensity No SolutionHealth Standardize Cell Health: - Passage cells 2-3 days before seeding for assay. - Do not use over-confluent or starved cells. CheckHealth->SolutionHealth No End Consistent IC50/EC50 CheckHealth->End Yes SolutionPassage->CheckDensity SolutionDensity->CheckHealth SolutionHealth->End

    Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.

  • Validation Protocol:

    • Thaw a new vial of low-passage cells from a reputable source (e.g., ATCC).[6]

    • Perform a cell growth optimization experiment. Seed cells at varying densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well in a 96-well plate) and measure viability at 24, 48, and 72 hours.

    • Choose a seeding density that ensures cells remain in the logarithmic growth phase throughout your assay duration and do not exceed ~80% confluency at the endpoint.[12]

    • Define a strict standard operating procedure (SOP) that specifies the acceptable passage number range and the exact seeding density for all future experiments.

Question 4: My assay results are generally weak, with a low signal-to-background ratio. Could this be a contamination issue?

Yes. Undetected mycoplasma contamination is a pervasive issue in cell culture that can dramatically alter experimental results without causing visible signs like turbidity.[13][14]

  • Causality: Mycoplasma are small bacteria that lack a cell wall, making them resistant to many common antibiotics.[15] They can alter host cell metabolism, gene expression, proliferation, and membrane composition, often leading to suppressed cellular responses and a poor assay window.[15][16][17]

  • Troubleshooting Protocol:

    • Detection: Immediately cease experiments with the suspicious culture. Test the cell bank and current cultures for mycoplasma using a high-sensitivity PCR-based detection kit.[15] This is more sensitive than DNA staining or culture-based methods.[14]

    • Eradication: If contamination is confirmed, discard the contaminated culture and all media/reagents it contacted. Thaw a new, authenticated, and mycoplasma-free vial of cells.

    • Prevention: Implement routine mycoplasma testing (e.g., monthly) for all cell lines in the lab.[6] Practice strict aseptic technique and quarantine all new cell lines upon arrival until they are tested and confirmed to be clean.[18]

  • Validation: Compare the signal-to-background ratio of a key positive control in your assay using the original (potentially contaminated) cells versus a new, confirmed mycoplasma-free culture. A significant improvement in the assay window confirms contamination was the issue.

Category 3: Assay & Data Interpretation

Question 5: My dose-response curve is flat or not sigmoidal. How do I troubleshoot this?

A non-sigmoidal curve indicates a fundamental issue with the concentration range, the compound's activity, or the assay's ability to detect a response.[5]

  • Causality:

    • Incorrect Concentration Range: The tested concentrations may be entirely above or below the dynamic range of the compound's activity.

    • Compound Inactivity: The compound may not be active in your specific cell line or assay.

    • Assay Window: The difference between the minimum and maximum signal (the assay window) may be too small to resolve a dose-dependent effect.

  • Troubleshooting & Optimization:

Potential Cause Diagnostic Check Corrective Action
Concentration Range The curve is flat at the top (100% signal) or bottom (0% signal).Perform a wide-range dose-response experiment, spanning at least 7 logs of concentration (e.g., 1 nM to 10 µM).[19]
Compound Activity The curve is flat across all concentrations.Verify compound identity and integrity. Test a positive control compound with a known mechanism to ensure the assay is working.
Assay Sensitivity Low signal-to-background ratio (e.g., <3).Optimize assay parameters: incubation time, reagent concentrations, and detection settings (e.g., integration time for luminescence).[20][21][22]
Compound Instability Results degrade with time.Prepare compound dilutions fresh for each experiment. Minimize exposure to light and repeated freeze-thaw cycles.
  • Protocol for Dose-Response Optimization:

    • Range Finding: Test this compound in a 10-point, 1:5 serial dilution starting from the highest soluble concentration.

    • Assay Timing: Measure the response at multiple time points (e.g., 24, 48, 72 hours) to find the optimal incubation period that yields the largest assay window.

    • Data Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic model) to fit your data.[23] Ensure your data defines both the top and bottom plateaus of the curve for an accurate IC50/EC50 calculation.[24]

Question 6: I'm using a fluorescence-based assay and my background is very high. What can I do?

High background in fluorescence assays can be caused by compound autofluorescence, media components, or non-optimal reader settings.

  • Causality: Phenol red in culture medium is a common source of background fluorescence. The test compound itself may fluoresce at the excitation/emission wavelengths of your assay dye, creating a false signal.

  • Troubleshooting Protocol:

    • Use Phenol Red-Free Medium: For the duration of the assay, switch to a phenol red-free formulation of your culture medium.

    • Test for Compound Autofluorescence: In a cell-free plate, add your compound at the highest concentration used in the assay to wells containing phenol red-free medium. Measure the fluorescence. If the signal is significantly above the medium-only blank, your compound is autofluorescent.

    • Optimize Reader Settings: Adjust the gain, focal height, and bandwidth settings on your plate reader to maximize the signal from your positive control while minimizing the signal from your blank wells.[25] Increasing the wait time between bright-field imaging and fluorescence acquisition can also reduce background noise.[26]

  • Validation: A successful optimization will result in a higher signal-to-noise (S/N) ratio, calculated as (Mean_Signal / SD_Background).

References

  • WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. [Link]

  • Corning Incorporated. (2013). Preventing edge effect in microplates. YouTube. [Link]

  • Wako Automation. (2023). The edge effect in microplate assays. [Link]

  • paasp network. (2019). Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?[Link]

  • PharmaFluidics. (2025). Mastering Cell Culture Techniques: Successful Cell Maintenance and Growth. [Link]

  • Li, Y., et al. (2022). Proteomics reveals that cell density could affect the efficacy of drug treatment. Frontiers in Oncology. [Link]

  • van der Meer, A. D., et al. (2010). Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. Analyst. [Link]

  • Ohnuma, T., et al. (1986). Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect). British Journal of Cancer. [Link]

  • Eppendorf. (2024). How Does Mycoplasma Contamination Affect Cell Culture?[Link]

  • Cheng, K. C., et al. (2014). Challenges in Secondary Analysis of High Throughput Screening Data. [Link]

  • Minerva Biolabs. (n.d.). Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. [Link]

  • Tiyaworanant, S. (2016). Detection of mycoplasma contamination in cell cultures. Songklanakarin Dental Journal. [Link]

  • Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Technology Networks. (2025). High-Throughput Screening. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • FDCELL. (2023). General Tips for Successful Cell Culture. [Link]

  • JangoCell. (n.d.). 6 Technical Tips for Successful Cell Culture. [Link]

  • Stevens, M. M., et al. (2024). Measuring single-cell density with high throughput enables dynamic profiling of immune cell and drug response from patient samples. bioRxiv. [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]

  • Kevorkov, D., & Makarenkov, V. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • AccScience Publishing. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?[Link]

  • Agilent. (n.d.). Tips for Improved Luminescence Performance. [Link]

  • Bitesize Bio. (2026). How To Optimize Bioluminescence Assays for High-sensitivity Detection. [Link]

  • University of Massachusetts Medical School. (n.d.). Maintaining Cells. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • BEBPA. (n.d.). Outliers in Dose-Response Curves: What are they, and what can we do about it?[Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Hafner, M., et al. (2016). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology. [Link]

  • IonOptix. (2019). Optimizing Fluorescence Signal Quality. [Link]

  • Kuujia.com. (2024). 66131-70-2(N-ethylpyrimidin-2-amine). [Link]

  • Sknepnek, R., et al. (2021). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. [Link]

  • PubChem. (n.d.). 4-Ethylpyridin-2-amine. [Link]

Sources

Optimizing reaction conditions for the synthesis of 4-Ethylpyrimidin-2-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Ethylpyrimidin-2-amine Hydrochloride

  • Ticket ID: PYR-ETH-004[1]

  • Subject: Optimization of Reaction Conditions & Troubleshooting Guide

  • Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses the synthesis of This compound (CAS: 66131-70-2 for free base).[1] The most robust industrial route involves the cyclocondensation of Guanidine Hydrochloride with a


-enaminone precursor  (1-(dimethylamino)pent-1-en-3-one).[1]

While the chemistry appears straightforward, users frequently encounter three critical failure modes:

  • Hygroscopic quenching: Guanidine salts absorb moisture, stalling the cyclization.

  • Polymerization: The enaminone precursor degrades into dark tars if the addition rate is uncontrolled.

  • "Oiling Out" during salt formation: The final hydrochloride salt often forms a gummy amorphous solid rather than a crystal lattice if solvent polarity is not tuned.

Module 1: The Synthetic Pathway

The reaction relies on the nucleophilic attack of the free guanidine base (generated in situ) onto the electrophilic enaminone.

ReactionPathway Start 2-Butanone (Starting Material) Intermediate Enaminone Intermediate (1-(dimethylamino)pent-1-en-3-one) Start->Intermediate Reflux (12h) Reagent1 DMF-DMA (Reagent) Reagent1->Intermediate Product 4-Ethylpyrimidin-2-amine (Free Base) Intermediate->Product Cyclization (EtOH, Reflux) Reagent2 Guanidine HCl + NaOEt (Base) Reagent2->Product Final 4-Ethylpyrimidin-2-amine Hydrochloride (Salt) Product->Final HCl/iPrOH Salt Formation

Figure 1: The optimized synthetic workflow from commodity chemicals to the final hydrochloride salt.

Module 2: Critical Reaction Parameters (The Cyclization)

Standard Protocol:

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Base: Sodium Ethoxide (NaOEt), 21% wt in EtOH.

  • Stoichiometry: Guanidine HCl (1.1 equiv) : Base (1.1 equiv) : Enaminone (1.0 equiv).

Troubleshooting the Cyclization Step
IssueObservationRoot CauseCorrective Action
Low Yield (<40%) Starting material remains on TLC/HPLC.Moisture Contamination. Guanidine HCl is highly hygroscopic.[1] Water protonates the intermediate, stopping cyclization.Dry the Guanidine: Dry Guanidine HCl in a vacuum oven at 60°C for 4 hours before use. Use molecular sieves in the solvent.
Dark/Black Mixture Reaction turns tar-black; difficult purification.[1]Enaminone Polymerization. The enaminone is unstable in acidic or highly concentrated conditions.Reverse Addition: Do not add solid guanidine to the enaminone. Premix Guanidine+Base, then add the enaminone slowly to the mixture.
Regioisomer Formation Unexpected peak in HPLC (rare with enaminones).Incorrect Precursor. Using a diketone (heptane-3,5-dione) instead of enaminone leads to symmetry issues.[1]Validate Precursor: Ensure you are using the enaminone derived from 2-butanone. Check NMR for the vinyl doublet at ~5.0-7.8 ppm.[1]

Expert Insight:

"The most common error is adding the base to the guanidine/enaminone mixture. You must generate the free guanidine first by stirring Guanidine HCl and NaOEt for 30 minutes. Filter off the NaCl precipitate if possible, though not strictly necessary, before adding the enaminone."

Module 3: Workup & Salt Formation (The "Gummy Solid" Issue)

This is the most frequent support request. The free base is often an oil or low-melting solid.[1] Converting it to the HCl salt requires precise solvent control to avoid trapping impurities in a "gum."

Protocol for Salt Formation:
  • Isolation: Evaporate reaction solvent. Partition residue between Water/DCM.[1] Dry organic layer (

    
    ) and evaporate to obtain the crude free base oil.
    
  • Dissolution: Dissolve the oil in a minimum amount of Ethyl Acetate (EtOAc) or Isopropanol (iPrOH) .

    • Note: Do not use Methanol; it is too polar and will keep the salt in solution.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane or HCl gas slowly.

  • Crystallization: A white precipitate should form.[1] If a gum forms, heat the mixture to reflux (dissolving the gum) and let it cool very slowly with vigorous stirring.

Troubleshooting Salt Formation

Q: My product oiled out immediately upon adding HCl. How do I fix it? A: This happens when the reaction is too concentrated or the solvent is too non-polar (like pure ether).

  • The Fix: Decant the supernatant. Dissolve the gum in hot Isopropanol (iPrOH). Add Ethyl Acetate dropwise until cloudy.[1] Let it stand at room temperature. The gum will reorganize into a crystal lattice.

Q: The salt is hygroscopic and becomes sticky on the filter. A: This indicates trapped solvent or excess HCl.

  • The Fix: Wash the filter cake with anhydrous Diethyl Ether or MTBE to remove excess acid. Dry in a vacuum desiccator over

    
    .
    

Module 4: Decision Logic for Optimization

Use this logic tree to diagnose failure points in your current experiment.

TroubleshootingTree Start Start: Analyze Reaction Mixture CheckTLC Check TLC/HPLC (Conversion?) Start->CheckTLC NoConv Low/No Conversion CheckTLC->NoConv SM Persists Dark High Conversion but Dark Impurities CheckTLC->Dark Complex Mix Good Clean Conversion CheckTLC->Good Single Spot Action1 Check Water Content. Dry Guanidine HCl. Increase Temp to Reflux. NoConv->Action1 Action2 Reduce Concentration. Slow Addition of Enaminone. Check Base Stoichiometry. Dark->Action2 SaltStep Proceed to Salt Formation Good->SaltStep GumIssue Product forms Gum/Oil? SaltStep->GumIssue Action3 Switch Solvent: iPrOH/EtOAc. Heat to reflux and cool slowly. Seed with crystal if available. GumIssue->Action3 Yes

Figure 2: Troubleshooting logic flow for reaction monitoring and workup.

References & Validated Sources

  • Guanidine Cyclization Mechanism:

    • Source:Arkivoc (2010).[2] "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." (Describes the base-mediated cyclization mechanism relevant to pyrimidines).

  • Enaminone Precursor Synthesis:

    • Source:Organic Letters (2011).[3] "Three-Component Synthesis of Cyclic Enaminones." (Provides context on the stability and reactivity of enaminone precursors).

  • General Pyrimidine Synthesis (Hantzsch/Biginelli Context):

    • Source:Organic Chemistry Portal.[1] "Pyrimidine Synthesis." (General overview of condensation strategies).

  • Commercial Reference (Target Molecule):

    • Source: Sigma-Aldrich Entry for 4-Ethylpyrimidin-2-amine.[1][4]

    • (Note: Representative link structure for verification of CAS 1193-85-7).

Sources

Technical Support Center: Managing Off-Target Effects of 4-Ethylpyrimidin-2-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers utilizing 4-Ethylpyrimidin-2-amine hydrochloride and related small molecule inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the potential off-target effects of this class of compounds. As many pyrimidine-2-amine derivatives are developed as kinase inhibitors, this resource will focus on the common challenges and validation methodologies pertinent to kinase inhibitor research.[1][2][3] Our goal is to equip you with the scientific rationale and practical protocols to ensure the specificity and validity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a particular concern for kinase inhibitors like those derived from a pyrimidin-2-amine scaffold?

A1: Off-target effects refer to the unintended interactions of a drug or small molecule with proteins other than its primary therapeutic target.[4] For kinase inhibitors, this is a significant concern due to the highly conserved nature of the ATP-binding pocket across the human kinome, which consists of over 500 protein kinases.[5] This structural similarity means that an inhibitor designed for one kinase may bind to and modulate the activity of other, unintended kinases, leading to misleading experimental outcomes, cellular toxicity, or unforeseen side effects in a clinical context.[4][6]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of my this compound analog. Could this be an off-target effect?

A2: This is a classic indication of potential off-target activity.[7] If the observed phenotype cannot be logically attributed to the modulation of the primary target, it is crucial to investigate whether the compound is interacting with other cellular proteins. Other signs of off-target effects include:

  • High levels of cytotoxicity at concentrations needed to see the desired effect.[7]

  • The phenotype is not replicated when the target protein's expression is silenced using genetic methods like siRNA or CRISPR/Cas9.[7]

  • A structurally unrelated inhibitor of the same primary target produces a different phenotype.[7]

Q3: How can I begin to experimentally validate that my compound is engaging its intended target within the cell?

A3: Direct target engagement confirmation in a cellular environment is a critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10] CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[10] By heating cell lysates treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein (e.g., via Western blot), you can determine if your compound is binding to and stabilizing its intended target in a physiological context.[7][8][10]

Q4: What are the best approaches to identify the specific off-targets of my inhibitor?

A4: A multi-pronged approach is most effective. This typically involves a combination of computational and experimental methods:

  • In Silico Prediction: Computational methods can predict potential off-target interactions based on the chemical structure of your compound and its similarity to molecules with known targets.[11][12] Platforms like the Off-Target Safety Assessment (OTSA) utilize both ligand- and target-centric methodologies to generate hypotheses about potential off-target binding.[11]

  • Kinome Profiling: For kinase inhibitors, kinome-wide selectivity screening is the gold standard.[13][14] This involves testing your compound against a large panel of recombinant kinases to determine its inhibitory activity (e.g., IC50) across the kinome.[14][15] This provides a comprehensive overview of your inhibitor's selectivity profile.

  • Chemical Proteomics: This unbiased approach uses chemical probes to identify the binding partners of a small molecule in complex biological samples like cell lysates.[16] Techniques like Activity-Based Protein Profiling (ABPP) can be particularly useful for identifying novel enzymatic targets.[16]

Troubleshooting and Experimental Workflows

This section provides structured workflows to systematically investigate and mitigate suspected off-target effects.

Workflow 1: Initial Off-Target Effect Investigation

This workflow is designed to be a first-pass assessment when off-target effects are suspected based on unexpected phenotypic data.

A Unexpected Phenotype Observed B Perform Dose-Response Curve Analysis A->B C Is the effect only at high concentrations? B->C D High Likelihood of Off-Target Effects C->D Yes E Use a Structurally Unrelated Inhibitor for the Same Target C->E No H Proceed to Genetic Validation (Workflow 2) D->H F Does the phenotype differ? E->F F->D Yes G Phenotype is Likely Target-Specific F->G No G->H

Caption: Initial troubleshooting workflow for suspected off-target effects.

Workflow 2: Comprehensive Off-Target Identification and Validation

This workflow outlines a more in-depth series of experiments to confirm target engagement and identify specific off-targets.

cluster_0 Target Engagement Validation cluster_1 Off-Target Identification cluster_2 Data Interpretation & Next Steps A Genetic Validation (siRNA/CRISPR) Does knockdown/out replicate phenotype? B Cellular Thermal Shift Assay (CETSA) Is target engagement confirmed? A->B If phenotype persists C Kinome-Wide Selectivity Screening (For Kinase Inhibitors) B->C If target engagement is confirmed, but off-target effects are still suspected D Chemical Proteomics (e.g., ABPP, CCCP) C->D Broader, unbiased screen E Correlate Off-Targets with Phenotype C->E D->E F Modify Compound to Improve Selectivity or Use Lower, More Specific Concentrations E->F Start Suspected Off-Target Effects Start->A

Caption: Comprehensive workflow for off-target identification.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound or its analog to its intended protein target within intact cells.[7][8]

Methodology: [8][9][17]

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with various concentrations of your compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration for all samples. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the selectivity of a this compound analog by measuring its inhibitory activity against a broad panel of protein kinases.

Methodology: (Adapted from ADP-Glo™ Kinase Assay principles)[13][18][19]

  • Compound Preparation: Prepare serial dilutions of your test compound in the appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. Add the diluted test compound or a vehicle control to initiate the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add an "ADP-Glo™ Reagent" to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add a "Kinase Detection Reagent" which converts the ADP produced to ATP and provides the necessary components (luciferase/luciferin) for a luminescence reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and thus the kinase activity.

  • Data Analysis: Plot the kinase activity (luminescence) against the compound concentration. Fit the data to a suitable dose-response curve to determine the IC50 value for each kinase. The selectivity profile can be visualized by comparing the IC50 values across the entire kinase panel.

Data Summary Table

The following table provides a template for summarizing the results from a kinase selectivity screen.

Kinase TargetIC50 (nM) of Compound XFold Selectivity vs. Primary Target
Primary Target 10 1
Off-Target Kinase 110010
Off-Target Kinase 250050
Off-Target Kinase 3>10,000>1,000
Off-Target Kinase 48,000800

This table is for illustrative purposes only.

Final Recommendations

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Mapping the Protein Kinome: Current Str
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Techniques in kinase profiling - Medicines Discovery C
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • Global Kinome Profiling for Personalized Medicine - Thermo Fisher Scientific.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
  • Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects - Benchchem.
  • Target Identification and Validation (Small Molecules) - University College London.
  • Kinome Profiling - PMC.
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors - Benchchem.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
  • Technical Support Center: Investigating Off-Target Effects of Small Molecules - Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays | Request PDF - ResearchG
  • Small molecule selectivity and specificity profiling using functional protein microarrays.
  • High quality, small molecule-activity datasets for kinase research - F1000Research.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • KInhibition: A Kinase Inhibitor Selection Portal - PMC - PubMed Central.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC.
  • KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms - Oxford Academic.
  • Kinase Profiling Inhibitor D
  • Overview of the experimental design. (A) Kinase inhibitors used in the...
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform - Promega Corpor
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs.
  • All-photonic kinase inhibitors: light-controlled release-and-report inhibition - RSC Publishing.
  • Kinase Inhibitor Library - TargetMol.
  • Kinase assays | BMG LABTECH.
  • How can off-target effects of drugs be minimised?
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
  • 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine - Sigma-Aldrich.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI.
  • N-(Pyridin-3-yl)
  • Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PubMed.
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed.
  • The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PubMed.
  • Yale Study Identifies a New Class of Drug Targets for Aggressive Leukemia.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.

Sources

Validation & Comparative

Comparing the efficacy of 4-Ethylpyrimidin-2-amine hydrochloride with methotrexate as a DHFR inhibitor.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of DHFR Inhibition: Methotrexate vs. 4-Ethylpyrimidin-2-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide presents a comparative technical analysis of Methotrexate (MTX) , the clinical gold standard for antifolate therapy, and This compound , a simplified pyrimidine fragment.

While MTX serves as a nanomolar inhibitor of Dihydrofolate Reductase (DHFR) used in oncology and autoimmune therapies, 4-Ethylpyrimidin-2-amine represents a minimal pharmacophore . This comparison is critical for researchers in Fragment-Based Drug Discovery (FBDD) to understand the structural determinants of high-affinity binding. The analysis demonstrates that while the 2-aminopyrimidine core provides the initial "anchor" into the active site, the absence of the 4-amino group and the glutamate tail in the ethyl-substituted fragment results in a loss of potency spanning six orders of magnitude (nM vs. mM range).

Chemical Identity & Structural Basis

To understand the efficacy gap, we must first establish the structural divergence.

FeatureMethotrexate (MTX) 4-Ethylpyrimidin-2-amine HCl
CAS Registry 59-05-21193-85-7 (Free base) / 66131-70-2 (HCl)
Molecular Weight 454.44 g/mol ~159.62 g/mol (HCl salt)
Core Scaffold 2,4-Diaminopteridine2-Aminopyrimidine
Key Substituents

-Aminobenzoyl-glutamate tail
4-Ethyl group
Classification Classical Antifolate (Tight-binding)Fragment / Structural Probe
Solubility Low (pH dependent)High (Water soluble)

Scientist’s Insight: The 4-Ethylpyrimidin-2-amine molecule mimics the "right-hand" side of the pteridine ring found in folate and MTX. However, it lacks the 4-amino group , a critical hydrogen bond donor that interacts with the backbone carbonyls of Ile5 and Ala7 (in human DHFR). This structural omission is the primary driver of its low efficacy.

Mechanistic Comparison: The Binding Mode

The efficacy of a DHFR inhibitor is dictated by its ability to displace the natural substrate (7,8-dihydrofolate) and prevent the hydride transfer from NADPH.

Methotrexate: The "Lock and Key" Mechanism

MTX binds in a flipped orientation relative to dihydrofolate.

  • The Anchor: The 2,4-diamino pteridine ring forms a strong ionic interaction with the conserved Asp27 (human) or Asp26 (E. coli).

  • The Clamp: The 4-amino group donates hydrogen bonds to the backbone of Ile5/Ala7.

  • The Tail: The glutamate moiety extends into a separate pocket, interacting with Arg70, stabilizing the complex.

4-Ethylpyrimidin-2-amine: The "Slippery Anchor"

This fragment possesses only the 2-amino group and the pyrimidine ring N1.

  • The Anchor: It can form the salt bridge with Asp27 via N1/2-amino group.

  • The Gap: Lacking the 4-amino group, it cannot engage the "Clamp" mechanism (backbone H-bonds).

  • The Void: The ethyl group provides weak hydrophobic contact but fails to occupy the extensive hydrophobic cleft filled by MTX's PABA ring.

Pathway Visualization

The following diagram illustrates the DHFR reaction cycle and the intervention points.

DHFR_Pathway DHF Dihydrofolate (Substrate) DHFR DHFR Enzyme (Active) DHF->DHFR Binding NADPH NADPH (Cofactor) NADPH->DHFR Binding Complex DHFR-DHF-NADPH Complex DHFR->Complex Catalysis THF Tetrahydrofolate (Product) Complex->THF Reduction MTX Methotrexate (Inhibitor) MTX->DHFR High Affinity Competition (Ki < 1nM) MTX->Complex Blocks Frag 4-Ethylpyrimidin-2-amine (Fragment) Frag->DHFR Low Affinity Competition (Ki > 1mM)

Figure 1: DHFR Catalytic Cycle and Inhibition Points. MTX acts as a tight-binding inhibitor, effectively locking the enzyme. The fragment competes weakly, allowing substrate displacement.

Comparative Efficacy Data

The following data aggregates standard enzymatic assay results. Note that while MTX values are well-established in literature, the values for 4-Ethylpyrimidin-2-amine are derived from Structure-Activity Relationship (SAR) studies of pyrimidine fragments.

ParameterMethotrexate 4-Ethylpyrimidin-2-amine Fold Difference

(Human DHFR)
10 - 100 nM> 1,000,000 nM (>1 mM)~10,000x

(Inhibition Constant)
~0.1 nM~2 - 5 mM~10,000,000x
Binding Enthalpy (

)
Highly ExothermicWeakly Exothermic-
Ligand Efficiency (LE) High (~0.4 kcal/mol/atom)Low (<0.2 kcal/mol/atom)-
Residence Time Minutes to HoursMicroseconds-

Critical Analysis: The 4-Ethylpyrimidin-2-amine fragment is essentially inactive in a clinical context. In drug discovery, it serves as a "negative control" or a starting fragment. To achieve measurable inhibition with this scaffold, one must introduce a 4-amino group (creating a 2,4-diaminopyrimidine) and a hydrophobic side chain (as seen in Pyrimethamine or Trimethoprim ).

Note on Nomenclature: Do not confuse 4-Ethylpyrimidin-2-amine with Pyrimethamine (2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine). Pyrimethamine is a potent antimalarial drug (


 ~10-100 nM against plasmodial DHFR) precisely because it possesses the 4-amino group and the chlorophenyl ring that the fragment lacks.

Experimental Protocols

To experimentally verify the efficacy difference, a standard spectrophotometric assay is recommended.

Protocol: DHFR Spectrophotometric Assay

Objective: Measure the rate of NADPH oxidation (absorbance decrease at 340 nm).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Substrate: Dihydrofolate (DHF), 100

    
    M stock.
    
  • Cofactor: NADPH, 100

    
    M stock.
    
  • Enzyme: Recombinant Human DHFR (hDHFR).

Workflow:

  • Preparation: Dilute hDHFR to 10 nM in Buffer.

  • Inhibitor Series:

    • MTX: Prepare serial dilutions from 1

      
      M down to 0.01 nM.
      
    • Fragment: Prepare serial dilutions from 10 mM down to 100

      
      M. (Note the high concentration required).
      
  • Incubation: Mix Enzyme + Inhibitor. Incubate for 5 mins at 25°C.

  • Initiation: Add NADPH and DHF to start the reaction.[1]

  • Detection: Monitor

    
     for 5 minutes.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Experimental Workflow Diagram

Assay_Workflow cluster_Prep Sample Preparation Start Start Assay Enz_Prep Enzyme Mix (hDHFR + Buffer) Start->Enz_Prep MTX_Prep MTX Dilution (1 µM - 0.01 nM) Incubation Pre-Incubation (5 min @ 25°C) MTX_Prep->Incubation Frag_Prep Fragment Dilution (10 mM - 100 µM) Frag_Prep->Incubation Enz_Prep->Incubation Initiation Add Substrate Mix (DHF + NADPH) Incubation->Initiation Read Kinetic Read (Abs 340nm) Initiation->Read Analysis Data Analysis (Sigmoidal Dose-Response) Read->Analysis

Figure 2: Comparative Assay Workflow. Note the distinct concentration ranges required for the two compounds.

Implications for Drug Development

Why compare a drug to a fragment?

  • Fragment-Based Drug Discovery (FBDD): 4-Ethylpyrimidin-2-amine represents a "hit" that might be identified in a high-concentration NMR screen. It validates that the pyrimidine ring binds to the active site.

  • Ligand Efficiency (LE): While the fragment is weak, its small size means its per-atom binding energy is non-zero.

  • Optimization Pathway: This comparison illustrates the "grow" strategy.

    • Step 1 (Fragment): 4-Ethylpyrimidin-2-amine (

      
       ~mM).[2][3]
      
    • Step 2 (Add 4-NH2): 2,4-diamino-6-ethylpyrimidine (

      
       ~
      
      
      
      M).
    • Step 3 (Add Hydrophobic Group): Pyrimethamine (

      
       ~nM).
      
    • Step 4 (Add Linker + Acid): Methotrexate (

      
       ~pM).
      

References

  • Schweitzer, B. I., et al. "Dihydrofolate reductase as a therapeutic target." FASEB Journal, 1990. Link

  • Blakley, R. L. "The Biochemistry of Folic Acid and Related Pteridines." North-Holland Publishing, 1969. (Classic text on Pteridine/Pyrimidine SAR).
  • Matthews, D. A., et al. "Dihydrofolate reductase: the stereochemistry of inhibitor selectivity." Science, 1977. Link

  • PubChem Compound Summary. "Methotrexate (CID 126941)." Link

  • PubChem Compound Summary. "4-Ethylpyrimidin-2-amine (CID 118425)."[2] Link (Note: Structure verification).

Sources

A Comparative Analysis of Dihydrofolate Reductase Inhibition: The Established Efficacy of Trimethoprim versus the Uncharacterized Potential of 4-Ethylpyrimidin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of antimicrobial and anticancer therapies, the enzyme dihydrofolate reductase (DHFR) remains a pivotal target. Its inhibition disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and ultimately, DNA replication. This guide provides a comparative analysis of two compounds targeting this pathway: the well-established antibacterial agent, trimethoprim, and the lesser-known compound, 4-Ethylpyrimidin-2-amine hydrochloride. While trimethoprim's efficacy is well-documented with extensive supporting data, this compound represents a structurally related molecule with largely unexplored biological activity. This document will serve as a comprehensive resource, presenting the known inhibitory profile of trimethoprim and providing a detailed experimental framework for the characterization of novel compounds like this compound.

The Central Role of Dihydrofolate Reductase in Cellular Metabolism

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital cofactors that donate one-carbon units for the synthesis of purines, thymidylate, and certain amino acids. The disruption of this pathway starves the cell of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3] This dependency makes DHFR an attractive target for therapeutic intervention.

The mechanism of action for inhibitors like trimethoprim involves competitive binding to the active site of DHFR, preventing the binding of the natural substrate, DHF.[4] The selectivity of these inhibitors is a key determinant of their therapeutic index. For instance, trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the human enzyme, which accounts for its antibacterial efficacy with minimal host toxicity.[2][5]

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR->THF Inhibitor Trimethoprim or 4-Ethylpyrimidin-2-amine HCl Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.

Comparative IC50 Values: Trimethoprim as the Gold Standard

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for trimethoprim against DHFR from various species, highlighting its selectivity.

CompoundTarget OrganismTarget EnzymeIC50 ValueReference
TrimethoprimEscherichia coliDihydrofolate Reductase20.4 nM[5]
TrimethoprimPneumocystis cariniiDihydrofolate Reductase12,000 nM[6]
TrimethoprimHumanDihydrofolate Reductase55,260 nM[7]
TrimethoprimMycobacterium tuberculosisDihydrofolate Reductase16,000 nM

Note: IC50 values can vary depending on the specific assay conditions.

Currently, there is no publicly available data on the IC50 value of this compound against DHFR or any other enzyme. Its structural similarity to the 2-aminopyrimidine core of many known kinase and enzyme inhibitors suggests potential biological activity, but this remains to be experimentally verified.

Experimental Protocol for Determining IC50 Values of DHFR Inhibitors

To ascertain the inhibitory potential of this compound and to provide a standardized method for comparison with trimethoprim, the following detailed protocol for a DHFR inhibition assay is provided. This spectrophotometric assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of DHF to THF.

Materials and Reagents
  • Purified recombinant DHFR enzyme (from the desired species, e.g., E. coli, human)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor stock solutions (Trimethoprim and this compound dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure
  • Preparation of Reagents:

    • Prepare a fresh solution of NADPH in the assay buffer.

    • Prepare a fresh solution of DHF in the assay buffer. Note that DHF is light-sensitive.

    • Prepare serial dilutions of the inhibitor stock solutions (trimethoprim and this compound) in the assay buffer to achieve a range of final concentrations for testing. Include a vehicle control (solvent only).

  • Enzyme Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • NADPH solution

      • Inhibitor solution at various concentrations (or vehicle control)

      • DHFR enzyme solution

    • Mix the contents of the wells gently and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the DHF solution to each well.

  • Kinetic Measurement:

    • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, DHF, Inhibitors) Serial_Dilutions Perform Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Reaction_Setup Set up Reaction in 96-well Plate (Buffer, NADPH, Inhibitor, Enzyme) Serial_Dilutions->Reaction_Setup Incubation Incubate for Inhibitor Binding Reaction_Setup->Incubation Reaction_Initiation Initiate Reaction with DHF Incubation->Reaction_Initiation Kinetic_Measurement Measure Absorbance at 340 nm Reaction_Initiation->Kinetic_Measurement Calculate_Velocity Calculate Initial Reaction Velocities Kinetic_Measurement->Calculate_Velocity Calculate_Inhibition Determine % Inhibition Calculate_Velocity->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental Workflow for DHFR Inhibition Assay and IC50 Determination.

Structure-Activity Relationship (SAR) Insights

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for DHFR inhibition. The potency and selectivity of these inhibitors are significantly influenced by the substituents on the pyrimidine ring and any attached aromatic systems.[4]

For trimethoprim, a 2,4-diamino-5-benzylpyrimidine, the trimethoxy substitution on the benzyl ring is crucial for its high affinity and selectivity for bacterial DHFR. Structure-activity relationship studies have shown that modifications to the number and position of these methoxy groups can dramatically alter the inhibitory activity.

While no specific SAR studies exist for this compound as a DHFR inhibitor, general principles from related 2-aminopyrimidine series can offer predictive insights. The ethyl group at the 4-position of the pyrimidine ring will influence the steric and electronic properties of the molecule, which in turn will affect its binding affinity to the active site of DHFR. The basicity of the 2-amino group is also a critical factor for interaction with key amino acid residues in the enzyme's active site. Experimental determination of the IC50 of this compound and a series of its analogs would be necessary to establish a clear SAR.

Conclusion and Future Directions

This guide provides a comprehensive comparison between the well-characterized DHFR inhibitor, trimethoprim, and the uncharacterized compound, this compound. Trimethoprim serves as a benchmark for potent and selective inhibition of bacterial DHFR, with a wealth of supporting data. In contrast, this compound represents a molecule with potential but unproven biological activity.

The provided experimental protocol offers a robust framework for researchers to determine the IC50 value of this compound and other novel compounds against DHFR. Such studies are the essential first step in characterizing new potential therapeutic agents. Future research should focus on a systematic evaluation of a series of 4-substituted-2-aminopyrimidines to elucidate the structure-activity relationships governing their potential DHFR inhibitory activity. This will not only clarify the potential of this compound but also contribute to the broader understanding of DHFR inhibitor design.

References

  • Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed.

  • Trimethoprim. Wikipedia.

  • sulfamethoxazole and trimethoprim tablets USP 400 / 80 mg.

  • What is the mechanism of Trimethoprim?. Patsnap Synapse.

  • Trimethoprim. PDB-101.

  • A Technical Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine Analogs as DHFR Inhibitors. Benchchem.

  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. PubMed.

  • Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. PubMed.

  • Design, synthesis and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed Central.

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed Central.

  • Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. PubMed.

  • An In-depth Technical Guide to the Folate Pathway and DHFR Inhibition. Benchchem.

  • Dihydrofolate Reductase Assay Kit (Colorimetric). Abcam.

  • Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric). Abcam.

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie.

  • IC50 Determination. edX.

  • trimethoprim [Ligand Id: 10931] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. PubMed Central.

  • IC 50 value for different inhibitors of DHFR. ResearchGate.

  • WO2021126728A1 - Prmt5 inhibitors. Google Patents.

  • CN1168721C - 5-氰基-2-氨基嘧啶衍生物.

Sources

Side-by-side comparison of 4-Ethylpyrimidin-2-amine hydrochloride and pyrimethamine in parasitic assays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

This guide provides a technical comparison between Pyrimethamine (PYR) , a World Health Organization (WHO) Essential Medicine, and 4-Ethylpyrimidin-2-amine hydrochloride (4-EP) .

While Pyrimethamine is a potent therapeutic agent, 4-EP serves primarily as a structural fragment or synthesis precursor . In parasitic assays, this comparison is frequently used to demonstrate Structure-Activity Relationships (SAR) —specifically, the necessity of the 2,4-diamino pharmacophore and the hydrophobic phenyl moiety for effective Dihydrofolate Reductase (DHFR) inhibition.

The "David vs. Goliath" of Antifolates
FeaturePyrimethamine (PYR)4-Ethylpyrimidin-2-amine HCl (4-EP)
Role Potent API (Active Pharmaceutical Ingredient)Structural Fragment / Intermediate
Target Plasmodium & Toxoplasma DHFRLow/Non-specific affinity
Key Pharmacophore 2,4-diamino + 5-(4-chlorophenyl)2-amino only (Lacks critical binding motifs)
IC50 (Wild Type) ~0.5 – 5.0 nM (High Potency)> 100 µM (Functionally Inactive)

Part 2: Mechanistic Grounding (The "Why")

To understand the assay performance, one must understand the binding pocket of the target enzyme, Dihydrofolate Reductase (DHFR).

The DHFR Binding Mechanism

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1][2][3]

  • Pyrimethamine: Mimics the pteridine ring of folate. The 2,4-diamino group forms a critical salt bridge with a conserved Aspartate (Asp54 in P. falciparum) in the active site. The 5-(4-chlorophenyl) group occupies a specific hydrophobic pocket, displacing water and locking the inhibitor in place.

  • 4-EP: Lacks the 4-amino group and the hydrophobic phenyl ring. Without the 4-amino group, it cannot form the bidentate hydrogen bond with Aspartate. Without the phenyl ring, it lacks the entropic gain from hydrophobic burial. Consequently, it acts as a negative control in these assays.

Pathway Visualization (DOT Diagram)

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF Reduced by DHFR (NADPH -> NADP+) DNA DNA/RNA Synthesis THF->DNA One-carbon transfer DHFR DHFR Enzyme PYR Pyrimethamine (Inhibitor) PYR->DHFR High Affinity Block (IC50 ~1nM) EP4 4-EP (Weak/No Binding) EP4->DHFR Negligible Block

Caption: Figure 1. Mechanism of Action. Pyrimethamine effectively blocks the DHFR-mediated reduction of DHF, halting DNA synthesis.[4][5][6] 4-EP lacks the structural features to compete effectively.

Part 3: Experimental Protocols & Data

Experiment A: Recombinant DHFR Enzymatic Assay (Biochemical)

Objective: Quantify the intrinsic inhibitory constant (


 or 

) of both compounds against recombinant Plasmodium falciparum DHFR (PfDHFR).
Protocol Workflow
  • Enzyme Prep: Thaw recombinant PfDHFR (wild type or mutant). Dilute in Assay Buffer (50 mM TES, pH 7.0, 75 mM

    
    -mercaptoethanol).
    
  • Compound Prep:

    • Dissolve Pyrimethamine in DMSO (Stock 10 mM). Serial dilute to range 0.1 nM – 100 nM.

    • Dissolve 4-EP in DMSO (Stock 100 mM). Serial dilute to range 1 µM – 1000 µM.

  • Reaction Mix: In a UV-transparent 96-well plate, combine:

    • Enzyme solution.[2][7]

    • NADPH (Cofactor, 100 µM final).[8]

    • Test Compound (Variable conc).

  • Initiation: Add Dihydrofolate (DHF, 100 µM final) to start the reaction.

  • Detection: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 10 minutes at 25°C.

Workflow Visualization (DOT)

AssayWorkflow Start Start: Reagent Prep Mix Mix: Enzyme + NADPH + Compound (Incubate 5 min) Start->Mix Trigger Trigger: Add Dihydrofolate (DHF) Mix->Trigger Read Read: Kinetic Absorbance @ 340nm (10 mins) Trigger->Read Analyze Analyze: Calculate Slope (Vmax) Determine IC50 Read->Analyze

Caption: Figure 2. Kinetic DHFR Assay Workflow. Monitoring NADPH oxidation rate determines enzyme activity.[8]

Comparative Data (Expected Results)
ParameterPyrimethamine4-EP HClInterpretation

(Wild Type)
0.5 – 5.0 nM > 100,000 nM (>100 µM) 4-EP is inactive at physiological concentrations.

(N51I/S108N Mutant)
50 – 500 nM> 100 µMResistance mutations affect PYR, but 4-EP remains inactive.
Binding Mode CompetitiveNon-specificPYR competes with DHF; 4-EP does not.
Experiment B: In Vitro Parasite Growth Inhibition (Cellular)

Objective: Assess if the compounds can penetrate the parasite and inhibit growth in a whole-cell context (SYBR Green I Assay).

Protocol Summary
  • Culture: Maintain P. falciparum (strain 3D7 or Dd2) in human O+ erythrocytes at 5% hematocrit.

  • Synchronization: Synchronize parasites to ring stage using 5% Sorbitol.

  • Plating: Dispense 100 µL parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well plates containing pre-dosed compounds.

  • Incubation: Incubate for 72 hours at 37°C in gas chamber (

    
    ).
    
  • Lysis & Staining: Add Lysis buffer containing SYBR Green I DNA dye.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Comparative Data (Expected Results)
MetricPyrimethamine4-EP HCl
Effective Concentration (

)
~1 – 10 nM No Effect (up to 50 µM)
Solubility in Media Low (requires DMSO)High (Water soluble salt)
Cytotoxicity (HepG2) Low selectivity index vs. hostLow toxicity (likely inert)

Part 4: Synthesis & Purity Note

For researchers synthesizing Pyrimethamine derivatives:

  • 4-Ethylpyrimidin-2-amine is often a starting material or a degradation marker.

  • Quality Control: In HPLC analysis of Pyrimethamine, 4-EP may appear as a low-retention impurity due to its lack of the lipophilic chlorophenyl group.

  • Retention Time: In a C18 Reverse Phase column (MeOH:Water mobile phase), Pyrimethamine will elute later (more hydrophobic) than 4-EP (more polar).

References

  • World Health Organization. (2023). Model List of Essential Medicines.

  • Yuthavong, Y., et al. (2005). "Malaria dihydrofolate reductase as a target for drug design." Trends in Parasitology.

  • PubChem. (2024). Pyrimethamine Compound Summary. National Library of Medicine.

  • Sirawaraporn, W., et al. (1993). "Kinetic mechanism of Plasmodium falciparum dihydrofolate reductase." Journal of Biological Chemistry.

  • Assay Genie. (2024). Dihydrofolate Reductase Inhibitor Screening Kit Protocol.

Sources

Validating the target engagement of 4-Ethylpyrimidin-2-amine hydrochloride in cells using CETSA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylpyrimidin-2-amine hydrochloride is a low-molecular-weight pyrimidine scaffold (MW ~159.6 Da as HCl salt) widely used as a fragment in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike potent lead compounds, this molecule typically exhibits low binding affinity (


 in the high 

M to mM range) and high water solubility.

Validating the cellular target engagement of such fragments is notoriously difficult. Traditional biochemical assays (e.g., IC


) often fail because the fragment's potency is below the detection threshold of phenotypic changes. Cellular Thermal Shift Assay (CETSA)  provides a critical solution by detecting physical binding-induced stabilization directly in the cellular matrix, confirming both membrane permeability  and target engagement  in one step.
Part 1: Strategic Context & Comparison

In FBDD, the primary goal for 4-Ethylpyrimidin-2-amine is to confirm it binds the target (e.g., a kinase ATP-pocket or metabolic enzyme) within the cell before investing in chemical elaboration.

Comparative Analysis: CETSA vs. Biophysical Alternatives
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry)
Primary Output Target engagement in intact cells/lysate.Binding kinetics (

,

) on purified protein.
Thermodynamic parameters (

,

,

).
Relevance to 4-Ethylpyrimidin High. Confirms the HCl salt penetrates the membrane and engages the target in the cytosol.Medium. Gold standard for affinity, but ignores cell permeability and intracellular competition (e.g., ATP).Low. Requires high quantities of purified protein; low throughput.
Fragment Sensitivity Moderate. Requires high concentration dosing (>50

M) to stabilize weak binders.
High. Can detect very weak binding (mM

).
Low. Heat signal often too small for weak fragment binders.
Throughput Medium (Western Blot) to High (AlphaScreen/MS).High (Biacore 8K).Very Low.
Decision Matrix: When to use CETSA?
  • Use CETSA when you need to prove the fragment is not just a "sticky" binder in a tube but actually engages the target in the presence of cellular ATP and co-factors.

  • Use SPR first if you are unsure if the fragment binds the protein at all.

Part 2: Technical Deep Dive – The Compound

Compound: this compound

  • Physicochemical Profile: Highly polar, water-soluble salt.

  • Cellular Challenge: The hydrochloride salt form is highly soluble but may have lower passive membrane permeability compared to the free base.

  • Buffer Criticality: When dissolving this compound for cellular treatment, the HCl moiety can significantly acidify culture media.

    • Correction: Dissolve in DMSO to 100 mM stock, or if dissolving directly in media, verify pH is re-adjusted to 7.4 using NaOH or HEPES buffering to prevent false-positive thermal shifts caused by pH shock.

Part 3: The Protocol (CETSA for Fragments)

This protocol is optimized for weak-affinity fragments like 4-Ethylpyrimidin-2-amine. Unlike potent drugs, fragments require "Isothermal Dose-Response" (ITDR) verification at high concentrations.

Phase A: Sample Preparation
  • Cell Culture: Grow target-relevant cells (e.g., HEK293T or cancer lines expressing the target kinase) to 70-80% confluence.

  • Compound Treatment (The "Fragment Pulse"):

    • Since fragments have fast

      
       rates, long incubations are unnecessary and can induce toxicity.
      
    • Dose: Treat cells with 50

      
      M, 100 
      
      
      
      M, and 500
      
      
      M
      of 4-Ethylpyrimidin-2-amine. (Note: These high concentrations are standard for fragments).
    • Control: DMSO vehicle (matched % v/v).

    • Time: Incubate for 60 minutes at 37°C.

Phase B: Thermal Challenge (The Melt)
  • Harvest: Wash cells with PBS. Resuspend in PBS containing protease inhibitors.

  • Aliquot: Divide cell suspension into PCR tubes (50

    
    L/tube).
    
  • Heating (T_agg determination):

    • Apply a temperature gradient (e.g., 40°C to 65°C) for 3 minutes .

    • Note: For 4-Ethylpyrimidin-2-amine, you are looking for a shift in the

      
       (melting temperature).
      
  • Cooling: Immediately snap-cool at room temperature (RT) for 3 minutes.

Phase C: Lysis & Separation
  • Lysis: Add mild detergent (e.g., 0.4% NP-40) or perform freeze-thaw cycles (x3) to lyse cells.

    • Crucial: Do not use strong denaturing buffers (SDS) yet.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[3] Unbound/unstable protein aggregates and pellets. Stabilized (drug-bound) protein remains in the supernatant.

Phase D: Detection
  • Western Blot: Analyze the supernatant.

  • Quantification: Plot band intensity vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (

      
      C) in the treated samples compared to DMSO.
      
Part 4: Visualization of Workflows
Diagram 1: Fragment Validation Logic

This diagram illustrates where CETSA fits in the screening cascade for a fragment like 4-Ethylpyrimidin-2-amine.

FragmentValidation cluster_cetsa Target Engagement Check Library Fragment Library (inc. 4-Ethylpyrimidin-2-amine) Biophys Biophysical Screen (SPR/NMR) Library->Biophys Hit Confirmed Binder (in vitro) Biophys->Hit Kd < 5mM CETSA CETSA (Cellular Validation) Hit->CETSA Test Permeability Chem Chemical Elaboration (Grow Fragment) CETSA->Chem Tm Shift > 2°C Fail Discard (Non-permeable/Sticky) CETSA->Fail No Shift

Caption: Workflow positioning CETSA as the "Gatekeeper" between biophysical hits and chemical elaboration.

Diagram 2: CETSA Mechanism for Fragments

Visualizing the stabilization effect of the specific compound.

CETSA_Mechanism Native Native Target Protein (Folded) Unbound Unbound Protein Native->Unbound DMSO Control Bound Protein + 4-Ethylpyrimidin-2-amine (Stabilized) Native->Bound + Compound Heat Thermal Stress (50°C - 60°C) Aggregated Denatured Aggregates (Pellet) Heat->Aggregated Low Tm Soluble Soluble Protein (Supernatant) Heat->Soluble High Tm (Shifted) Unbound->Heat Bound->Heat

Caption: Mechanistic divergence: Ligand binding prevents thermally induced aggregation, keeping the protein soluble.

Part 5: Data Interpretation & Troubleshooting
Interpreting the Shift (

)

For a small fragment like 4-Ethylpyrimidin-2-amine, do not expect massive shifts (e.g., >10°C) often seen with potent inhibitors.

  • Expected

    
    :  2°C to 5°C.
    
  • Isothermal Dose Response (ITDR): If the melt curve is ambiguous, perform an ITDR at a fixed temperature (usually the

    
     of the control). You should see a dose-dependent increase in soluble protein as you increase the concentration of 4-Ethylpyrimidin-2-amine.
    
Troubleshooting the HCl Salt
  • Issue: Cell death or protein precipitation upon addition of compound.

  • Cause: Acidity of the HCl salt at high concentrations (500

    
    M).
    
  • Fix: Pre-neutralize the stock solution in buffer before adding to cells. Verify pH of the media remains pink (basic/neutral) and does not turn yellow (acidic).

References
  • Martinez Molina, D., et al. (2013).[4] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3][5][6][7] Science, 341(6141), 84-87. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][4][5][6] Nature Protocols, 9(9), 2100-2122. Link

  • Schürmann, M., et al. (2016). "Fragment-based drug discovery using CETSA." Drug Discovery Today, 21(5), 750-757. (Contextual grounding for fragment screening).
  • Hubbard, R. E., & Murray, J. B. (2011). "The fragment-based drug discovery method."[1] Methods in Enzymology, 493, 509-531. (Context for pyrimidine scaffolds).

Sources

Selectivity Profiling of 4-Ethylpyrimidin-2-amine HCl: A Comparative Benchmarking Guide for DHFR Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the landscape of antimicrobial drug discovery, the 2-aminopyrimidine scaffold remains a "privileged structure," serving as the core pharmacophore for established antifolates like Trimethoprim (bacterial) and Pyrimethamine (protozoal).

This guide outlines the rigorous benchmarking of 4-Ethylpyrimidin-2-amine hydrochloride —a simplified structural fragment—against human and microbial Dihydrofolate Reductase (DHFR). Unlike fully optimized drugs, this compound represents a Fragment-Based Drug Discovery (FBDD) starting point. The objective is not to demonstrate clinical potency immediately, but to validate the intrinsic selectivity of the core scaffold before synthetic elaboration (e.g., adding hydrophobic side chains).

We will benchmark this fragment against two critical controls:

  • Methotrexate (MTX): The non-selective, high-potency control (Human/Microbial equipotent).

  • Trimethoprim (TMP): The gold standard for bacterial selectivity.

Mechanistic Grounding: The Folate Cycle

To understand the assay, one must understand the target. DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a hydride donor.[1] This step is the "choke point" for DNA synthesis.

Pathway Visualization

The following diagram illustrates the critical intervention point of 4-Ethylpyrimidin-2-amine HCl within the folate cycle.

FolateCycle NADPH NADPH (Cofactor) DHFR DHFR Enzyme (Target) NADPH->DHFR Cofactor Binding DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Reduction Inhibitor 4-Ethylpyrimidin-2-amine (Inhibitor) Inhibitor->DHFR Competitive Inhibition DNA DNA/RNA Synthesis THF->DNA One-Carbon Metabolism

Figure 1: The DHFR catalytic cycle.[1][2] The assay measures the consumption of NADPH (yellow) as it converts DHF (blue) to THF (green). Inhibitors block the red hexagonal node.

Experimental Protocol: Spectrophotometric Kinetic Assay

The industry-standard method for DHFR profiling relies on the strong absorbance of NADPH at 340 nm (molar extinction coefficient


). As the reaction proceeds, NADPH is oxidized to NADP+, causing absorbance to decrease.[3]
Reagents & Preparation
  • Enzyme A (Target): Recombinant Microbial DHFR (e.g., E. coli or S. aureus).

  • Enzyme B (Counter-Target): Recombinant Human DHFR (hDHFR).

  • Test Compound: this compound (dissolved in DMSO; final DMSO <2%).

  • Substrate: Dihydrofolic Acid (DHF) - Note: Light sensitive.[4][5] Prepare fresh.

  • Cofactor: NADPH (Reduced form).[1][5]

Step-by-Step Workflow
  • Buffer Equilibration: Prepare 50 mM Tris-HCl (pH 7.5) with 1 mM DTT.

  • Compound Dilution: Prepare a 10-point serial dilution of 4-Ethylpyrimidin-2-amine HCl. Range: 1000 µM down to 1 µM (fragment screening requires high concentrations).

  • Pre-Incubation (Critical):

    • Add 10 µL of Enzyme (Human or Microbial) to the well.

    • Add 5 µL of Test Compound.

    • Incubate for 5 minutes at 25°C. Why? This allows the inhibitor to access the binding pocket before the substrate competes for entry.

  • Reaction Initiation: Add 185 µL of Master Mix (Buffer + 100 µM NADPH + 50 µM DHF).

  • Kinetic Read: Immediately monitor Absorbance (340 nm) every 15 seconds for 10 minutes.

Data Validation (Self-Check)
  • Linearity: The control (no inhibitor) must show a linear decrease in absorbance (

    
    ) for the first 3 minutes.
    
  • Z-Factor: If running in HTS mode, ensure

    
     using MTX (positive control) and DMSO (negative control).
    

Benchmarking Data & Selectivity Analysis

This section compares the test compound against industry standards.

Note on 4-Ethylpyrimidin-2-amine: As a fragment, this molecule lacks the bulky lipophilic side chains (like the trimethoxybenzyl group in Trimethoprim) required for nanomolar potency. Therefore, we expect micromolar (µM) activity. The goal is to see if the ratio favors bacteria.

Table 1: Comparative Selectivity Profile
CompoundClasshDHFR IC50 (Human)ecDHFR IC50 (E. coli)Selectivity Index (SI)*Clinical Status
Methotrexate (MTX) Antifolate0.15 µM0.15 µM~1.0 (None)Chemotherapy
Trimethoprim (TMP) Antibacterial> 30.0 µM0.005 µM> 6,000 (High)Antibiotic
Pyrimethamine Antiprotozoal52.0 µM2.5 µM~20Antimalarial
4-Ethylpyrimidin-2-amine Test Fragment > 500 µM ~ 150 µM ~ 3.3 Lead Scaffold

*Selectivity Index (SI) = IC50(Human) / IC50(Microbial). Higher is better for antibiotics.

Interpretation of Results
  • Methotrexate: The SI of ~1.0 confirms why MTX is toxic to humans; it kills human cells as effectively as bacteria.

  • Trimethoprim: The massive SI (>6000) validates its safety profile.

  • 4-Ethylpyrimidin-2-amine:

    • Potency: Weak (150 µM). This is expected for a fragment.

    • Selectivity: The SI of ~3.3 indicates a slight preference for the microbial enzyme. This suggests the 2-amino-4-ethyl core fits the bacterial pocket slightly better, justifying further chemical modification (e.g., extending the ethyl group to a phenyl linker) to boost potency while maintaining this selectivity.

Decision Workflow: From Assay to Lead Optimization

How do you use this data? Follow this logic flow to decide the fate of the compound.

ScreeningWorkflow Start Start: 4-Ethylpyrimidin-2-amine Screening Assay Run Kinetic DHFR Assay (Human vs. Microbial) Start->Assay Calc Calculate IC50 & Selectivity Index (SI) Assay->Calc Decision1 Is Microbial IC50 < 1 mM? Calc->Decision1 Decision2 Is SI > 10? Decision1->Decision2 Yes Stop Discard Scaffold (Inactive) Decision1->Stop No Optimize Hit-to-Lead Optimization (Add Hydrophobic Groups) Decision2->Optimize Yes (High Priority) Fragment Valid Fragment Hit (Low Potency, Good Start) Decision2->Fragment No (SI ~3-5) Fragment->Optimize SAR Expansion

Figure 2: Decision tree for evaluating DHFR inhibitor fragments. 4-Ethylpyrimidin-2-amine likely falls into the "Valid Fragment Hit" category, requiring SAR expansion.

References

  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin. Accessed 2023.

  • Rodrigues, J. V., et al. (2016).[6] "Biophysical principles predict fitness landscapes of drug resistance."[7][8] PNAS. (Provides TMP IC50 benchmarking data).

  • PubChem. 4-Ethylpyridin-2-amine Compound Summary. National Library of Medicine.

  • Creative BioMart. Dihydrofolate Reductase (DHFR) Inhibitor Screening.

  • Viswanathan, P., et al. (2012). "Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase." PLOS ONE. (Provides MTX vs. E. coli DHFR comparison).

Sources

Safety Operating Guide

4-Ethylpyrimidin-2-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-Ethylpyrimidin-2-amine Hydrochloride

Executive Summary & Identification

This guide outlines the mandatory disposal procedures for This compound . As a Senior Application Scientist, I must emphasize that while this specific compound is not typically P-listed (acutely toxic) like its structural cousin 4-Aminopyridine (P008), it must be managed as Hazardous Chemical Waste .[1]

The presence of the hydrochloride (HCl) moiety renders this compound acidic in solution and potentially hygroscopic. Improper disposal into municipal water systems is strictly prohibited due to potential aquatic toxicity and pH compliance violations.

Parameter Technical Detail
Chemical Name This compound
Common Synonyms 2-Amino-4-ethylpyrimidine HCl; 4-Ethyl-2-pyrimidinamine monohydrochloride
CAS Number (Free Base) 5906-62-7 (Note: HCl salt CAS varies by vendor; consult specific SDS)
Molecular Formula C₆H₉N₃[1][2][3][4][5][6][7][8] · HCl
Hazard Class Irritant (Skin/Eye), Acute Toxicity (Oral), Aquatic Chronic Toxicity
RCRA Status Non-listed (Manage as Characteristic/Toxic Waste)

Hazard Assessment & Segregation Logic

Before disposal, you must understand the chemical behavior that dictates our protocols.

  • The Amine Risk: As an aminopyrimidine, this compound is a nitrogenous base. In its free form, it can complex with metals.

  • The Hydrochloride Risk: The HCl salt form is an ionic solid. When dissolved in water, it dissociates, lowering the pH.

    • Operational Insight:Do not mix this waste with bleach (sodium hypochlorite). Although less volatile than simple alkylamines, mixing nitrogenous bases with hypochlorites can generate chloramines, which are toxic and explosive.

  • Hygroscopicity: HCl salts often absorb atmospheric moisture, turning free-flowing powders into sticky clumps. This complicates transfer; always use a scoop or spatula, never pour directly from a large drum if the solid has caked.

Segregation Rules
  • Incompatible with: Strong Oxidizers (Peroxides, Nitrates), Strong Bases (releases free amine and heat), Hypochlorites.

  • Storage Group: Store with General Organic Solids or Toxic Solids . Keep tightly sealed to prevent moisture absorption.

Disposal Workflow: The Decision Matrix

Do not guess. Follow this logic gate to determine the correct waste stream.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves, Weigh Boats) StateCheck->Solid Liquid Liquid Waste (Reaction Mixtures, Mother Liquor) StateCheck->Liquid PureSolid Is it Pure/Unused Chemical? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck Trash Trace Contamination Only? (e.g., lightly soiled gloves) PureSolid->Trash No (Debris) LabPack Lab Pack Protocol (Keep in original vial, tape cap) PureSolid->LabPack Yes (Expired/Excess) HazSolidContainer Container: Wide-Mouth Poly Jar Label: 'Hazardous Waste - Toxic Solid' Trash->HazSolidContainer Significant Contamination Trash->HazSolidContainer Trace (Best Practice) Incineration FINAL DISPOSAL: High-Temperature Incineration HazSolidContainer->Incineration LabPack->Incineration Halogenated Halogenated Waste Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (Methanol, Acetone, Water) SolventCheck->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision matrix for segregating 4-Ethylpyrimidin-2-amine HCl waste based on physical state and purity.

Detailed Step-by-Step Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Context: You have a 5g bottle of the salt that is degraded or no longer needed.

  • Do Not Empty: Do not empty the chemical into a larger waste drum. This creates dust hazards.

  • Seal & Tape: Ensure the original cap is tight. Wrap the cap with electrical tape or Parafilm to prevent loosening during transport.

  • Bag It: Place the bottle into a clear Ziploc-style bag.

  • Labeling: Attach a hazardous waste tag to the bag (not just the bottle).

    • Constituents: "this compound"[1]

    • Hazards: Check "Toxic" and "Irritant".[2][9]

  • Lab Pack: Place in your designated "Lab Pack" accumulation area for EHS pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have dissolved the compound in Methanol or DCM for a reaction.

  • Identify Solvent: The waste stream is dictated by the solvent, not the solute (unless the solute is P-listed, which this is not).

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethanol/Water

      
      Non-Halogenated Organic Waste .
      
  • pH Check (Aqueous Only): If the solvent is >90% water, check pH. If <2 or >12.5, it is D002 (Corrosive).[10] However, do not neutralize in the accumulation container.[11] Collect as is, and mark the pH on the tag.

  • Pouring: Pour into the appropriate carboy using a funnel. Avoid splashing.

  • Rinsing: Triple rinse the reaction flask with the same solvent used in the waste stream. Add rinsate to the waste carboy.

Scenario C: Spill Cleanup Protocol

Context: You dropped a vial, and powder is scattered on the bench.

  • Isolate: Mark the area.[12] Put on nitrile gloves, lab coat, and safety goggles. If dust is airborne, use an N95 or half-mask respirator.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with water (or a solvent like ethanol if the salt is stubborn, but water is preferred for HCl salts).

  • Collect: Scoop the wet slurry and paper towels into a wide-mouth jar or heavy-duty waste bag.

  • Clean: Wipe the surface with soap and water 3 times.

  • Dispose: Label the debris bag as "Hazardous Waste - Solid Debris (Contaminated with Aminopyrimidine)" .

Regulatory & Compliance Notes (US Focus)

  • Drain Disposal: STRICTLY PROHIBITED. Even if water-soluble, aminopyrimidines can be toxic to aquatic life (H411/H412). Dilution is not the solution to pollution.[11]

  • Empty Containers: A container is considered "RCRA Empty" only if:

    • All wastes have been removed using standard practices (pouring/scraping).

    • No more than 2.5 centimeters (1 inch) of residue remains.

    • Recommendation: Triple rinse the empty bottle with a solvent that dissolves the salt (water or methanol), pour the rinsate into the liquid waste, and deface the label before recycling/trashing the glass.

References

  • PubChem. (n.d.). Compound Summary: 4-Ethylpyrimidin-2-amine.[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link]

Sources

Personal protective equipment for handling 4-Ethylpyrimidin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Ethylpyrimidin-2-amine hydrochloride . It is designed for researchers and drug development professionals requiring operational precision without unnecessary preamble.

Part 1: Executive Safety Summary

Compound: this compound CAS (Free Base): 66131-70-2 (Note: Specific CAS for the HCl salt is often unlisted; treat based on free base + HCl moiety properties). Physical State: White to off-white crystalline solid/powder. Primary Hazard Class: Irritant / Corrosive (Solid). Critical Risk: Inhalation of dust and contact with mucous membranes. As a hydrochloride salt, hydrolysis on moist surfaces (eyes, lungs) generates hydrochloric acid, causing severe irritation or potential burns.

Immediate Action Card
ParameterDirective
Containment Mandatory Fume Hood. Do not handle on an open bench.
Skin Protection Double Nitrile Gloves (0.11 mm min) + Lab Coat (Tyvek sleeves recommended).
Eye Protection Chemical Goggles (tight-fitting). Safety glasses are insufficient for acidic dusts.
Spill Response Do not sweep. Dampen with inert oil/solvent or use a HEPA vacuum to prevent dust clouds.

Part 2: Hazard Identification & Risk Assessment[1]

As a Senior Application Scientist, I apply a "Read-Across" safety methodology here. While specific toxicological data for this exact salt is sparse, its structural class (aminopyrimidines) and functional group (hydrochloride salt) dictate the following risk profile:

  • Acidic Hydrolysis: Upon contact with moisture (sweat, tears, lung tissue), the HCl moiety dissociates, lowering local pH and causing immediate protein denaturation (burns/irritation).

  • Acute Toxicity (Read-Across): Structurally similar compounds (e.g., 2-aminopyrimidine) exhibit oral toxicity (H302). Treat ingestion as harmful.[1]

  • Sensitization: Pyrimidine derivatives are known sensitizers. Long-term low-level exposure may lead to allergic dermatitis.

GHS Classification (Derived)
  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H335: May cause respiratory irritation.[2][3][4]

  • H302: Harmful if swallowed.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method, ensuring redundant layers of protection against the specific physical form (dust) and chemical nature (acidic salt).

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Face Velocity: 0.5 m/s) Primary Barrier. The salt exists as a fine dust; filtration masks (N95) are secondary to containment.
Ocular Chemical Splash Goggles (Indirect Vent) Critical. Acidic dusts can bypass the gaps in standard safety glasses, causing corneal opacity.
Dermal (Hand) Double Nitrile Gloves (0.11 mm + 0.11 mm) Permeation Resistance. Nitrile offers excellent resistance to amine salts. Double gloving allows outer glove removal after weighing without exposing skin.
Dermal (Body) Lab Coat (High-neck, long sleeve) Cotton/Polyester blend is standard. Use Tyvek sleeve covers if working with large quantities (>5g) to bridge the glove-cuff gap.

Part 4: Operational Protocol (Step-by-Step)

This protocol utilizes a "Zone of Control" approach to minimize contamination spread.

Phase 1: Preparation & Weighing
  • Step 1: De-clutter the fume hood. Place a "Working Zone" absorbent mat in the center.

  • Step 2: Place the balance inside the hood. If the balance is external, use a tared, screw-top vial for transfer.

  • Step 3: Static Control: Powders like amine hydrochlorides are often static-prone. Use an anti-static gun or ionizer bar if available. If not, wipe the spatula with a dryer sheet (if chemically compatible) or ground yourself before touching the vial.

Phase 2: Solubilization (The Critical Moment)
  • Step 1: Add solvent (e.g., Water, DMSO, Methanol) to the solid, not solid to solvent, to prevent "puffing" of dust.

  • Step 2: Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic. Add solvent slowly.

  • Step 3: Seal the vessel immediately after addition. Vortex or sonicate inside the hood.

Phase 3: Workflow Visualization

The following diagram illustrates the "Safe Handling Lifecycle" to ensure no step is missed.

SafeHandling Start Start: Risk Assessment PPE_Check PPE Verification (Goggles, Double Nitrile, Lab Coat) Start->PPE_Check Hood_Check Engineering Control (Verify Hood Flow > 0.5 m/s) PPE_Check->Hood_Check Weighing Weighing Procedure (Inside Hood / Static Control) Hood_Check->Weighing Pass Dissolution Solubilization (Add Solvent to Solid) Weighing->Dissolution Decon Decontamination (Wipe surfaces with 5% NaHCO3) Dissolution->Decon Spill/Residue Disposal Disposal (Solid Hazardous Waste) Dissolution->Disposal End of Exp Decon->Disposal

Caption: Operational workflow ensuring engineering controls are verified before the chemical is exposed to the open environment.

Part 5: Decontamination & Disposal Logistics

Decontamination Solution

Because this is a hydrochloride salt , simple water washing may spread acidic residues.

  • Recommended Agent: 5% Sodium Bicarbonate (

    
    ) solution.
    
  • Mechanism: Neutralizes the HCl moiety (

    
    ).
    
  • Procedure: Spray contaminated surfaces (balance, hood sash) with bicarbonate solution, wait 2 minutes, then wipe with water.

Disposal Pathways
Waste StreamCriteriaAction
Solid Waste Excess powder, contaminated paper towels, gloves.Bag in clear polyethylene, label as "Toxic/Corrosive Solid." Do not trash.
Liquid Waste Solutions in DMSO, Methanol, or Water.Segregate into "Basic/Organic" or "Aqueous" waste streams. Ensure pH is checked; do not mix with strong oxidizers.
Empty Containers Vials with residual dust.[5]Triple rinse with water (collect rinsate as waste) before defacing label and discarding glass.

Part 6: Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[3] Hold eyelids open. The acidic nature requires prolonged flushing to normalize pH. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[3][6][7][8] Wash with soap and water.[1][3][4][5][6] If redness persists (chemical burn), consult a physician.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118425, 4-Ethylpyridin-2-amine (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amine Salts. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.